Technical Documentation Center

Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate
  • CAS: 267651-85-4

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Significance of Isoxazoles and Spectroscopic Analysis Isoxazole derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of Isoxazoles and Spectroscopic Analysis

Isoxazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The precise substitution pattern on the isoxazole and any appended aromatic rings is critical to their pharmacological and physicochemical properties. Therefore, unambiguous structural confirmation is paramount.

Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the structural elucidation of organic molecules.[2][3] They provide detailed information about the carbon-hydrogen framework, functional groups, and overall molecular weight and fragmentation patterns. This guide will provide a detailed exposition of the expected spectroscopic data for Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate.

Molecular Structure and Key Features

To logically interpret the spectroscopic data, it is essential to first understand the molecular architecture of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate.

Figure 1: Molecular Structure cluster_isoxazole Isoxazole Ring cluster_bromophenyl 3-Bromophenyl Group cluster_carboxylate Methyl Carboxylate Group C3 C3 C4 C4 C3->C4 C1_prime C1' C3->C1_prime at C3 C5 C5 C4->C5 C_co C=O C4->C_co at C4 N N C5->N H_iso H_iso C5->H_iso H O1 O N->O1 O1->C3 C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime Br Br C3_prime->Br C5_prime C5' C4_prime->C5_prime C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime O_co O C_co->O_co O_me O C_co->O_me C_me CH3 O_me->C_me

Caption: Molecular structure of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about adjacent protons).

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Isoxazole H-5~8.5 - 9.0Singlet (s)N/AThe proton at the C5 position of the isoxazole ring is in a deshielded environment due to the electronegativity of the adjacent nitrogen and oxygen atoms.
Aromatic Protons (4H)~7.4 - 8.2Multiplet (m)~2-8The four protons on the 3-bromophenyl ring will appear as a complex multiplet due to their different electronic environments and spin-spin coupling.
Methyl Protons (-OCH₃)~3.9 - 4.1Singlet (s)N/AThe three equivalent protons of the methyl ester group will appear as a sharp singlet.

Causality Behind Experimental Choices: The choice of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is crucial to avoid large solvent peaks in the spectrum. A standard operating frequency for a modern NMR spectrometer is 400 MHz or higher, which provides better signal dispersion and resolution.

¹³C NMR Spectroscopy: Carbon Environments

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Expected ¹³C NMR Data:

Carbon AtomExpected Chemical Shift (δ, ppm)Rationale
C=O (Ester)~160 - 170The carbonyl carbon of the ester is significantly deshielded.[4]
Isoxazole C3~158 - 165Attached to the electronegative oxygen and nitrogen, and the aromatic ring.
Isoxazole C5~150 - 155Influenced by the adjacent nitrogen atom.
Aromatic C-Br~120 - 125The carbon directly attached to the bromine atom.
Aromatic C-H~125 - 135The chemical shifts of the other aromatic carbons.
Isoxazole C4~110 - 115Shielded relative to C3 and C5.
-OCH₃~50 - 55The methyl carbon of the ester group.[4]

Self-Validating System: The number of distinct signals in both the ¹H and ¹³C NMR spectra should correspond to the number of chemically non-equivalent protons and carbons in the molecule, respectively, providing an internal check of the proposed structure.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, JEOL) with a minimum field strength of 300 MHz.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (typically 0-220 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)IntensityRationale
C=O Stretch (Ester)~1720 - 1740StrongCharacteristic absorption for the carbonyl group in an ester.[5]
C=N Stretch (Isoxazole)~1600 - 1650MediumVibration of the carbon-nitrogen double bond within the isoxazole ring.
C=C Stretch (Aromatic)~1450 - 1600Medium to WeakVibrations of the carbon-carbon double bonds in the phenyl ring.
C-O Stretch (Ester)~1200 - 1300StrongStretching vibration of the carbon-oxygen single bond of the ester.[5]
C-Br Stretch~500 - 600MediumCharacteristic absorption for the carbon-bromine bond.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

    • Thin Film: Dissolve the sample in a volatile solvent, apply a drop to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum.

Figure 2: Key IR Absorptions Molecule Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate CO_stretch C=O Stretch ~1720-1740 cm⁻¹ Molecule->CO_stretch Ester CN_stretch C=N Stretch ~1600-1650 cm⁻¹ Molecule->CN_stretch Isoxazole CC_stretch C=C Stretch ~1450-1600 cm⁻¹ Molecule->CC_stretch Aromatic Ring CBr_stretch C-Br Stretch ~500-600 cm⁻¹ Molecule->CBr_stretch Bromophenyl

Caption: Correlation of functional groups with expected IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Expected Mass Spectrometry Data:

  • Molecular Ion Peak (M⁺): Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2).[6][7] This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.[6]

  • Fragmentation Patterns: Common fragmentation pathways for isoxazoles involve cleavage of the N-O bond and other ring fragmentations.[8] For aromatic compounds, the molecular ion peak is often quite stable and abundant. Expected fragmentation for Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate could include:

    • Loss of the methoxy group (-OCH₃) from the ester.

    • Loss of the entire methyl carboxylate group.

    • Fragmentation of the isoxazole ring.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron Impact (EI) is a common ionization technique that will induce fragmentation. Electrospray Ionization (ESI) is a softer technique that is more likely to show the molecular ion peak with less fragmentation.

  • Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition: The instrument will scan a range of mass-to-charge (m/z) ratios to generate the mass spectrum.

Figure 3: Predicted MS Fragmentation M [M]⁺ (Isotopic pair for Br) M_minus_OCH3 [M - OCH₃]⁺ M->M_minus_OCH3 M_minus_CO2Me [M - CO₂CH₃]⁺ M->M_minus_CO2Me Ring_Fragments Isoxazole Ring Fragments M->Ring_Fragments Bromophenyl_cation [C₆H₄Br]⁺ M->Bromophenyl_cation

Caption: Potential fragmentation pathways in the mass spectrum.

Conclusion

The spectroscopic characterization of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate relies on a synergistic application of NMR, IR, and MS techniques. This guide has outlined the expected spectral data based on the known properties of its constituent functional groups and data from analogous structures. By understanding the principles behind these techniques and the expected outcomes, researchers can confidently identify and characterize this and other novel isoxazole derivatives, thereby accelerating the drug discovery and development process.

References

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Retrieved from [Link]

  • Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464. Retrieved from [Link]

  • Mulula, A., et al. (2022). Fourier Transform Infrared (FTIR) Analysis of Fatty Acid Methyl Ester from Congolese Non-Edible Afzelia bella Seeds Oil. Asian Journal of Applied Chemistry Research. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Synthesis of 3-Arylisoxazole-4-carboxylates: Methodologies and Mechanistic Insights

Abstract The 3-arylisoxazole-4-carboxylate scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its synthesis is therefore of paramount importance to...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-arylisoxazole-4-carboxylate scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its synthesis is therefore of paramount importance to the drug discovery and development pipeline. This in-depth technical guide provides a comprehensive review of the principal synthetic strategies for accessing this valuable heterocyclic system. We will delve into the mechanistic underpinnings of each method, offering field-proven insights into experimental design and execution. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of these crucial compounds.

Introduction: The Significance of the Isoxazole Core

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts unique electronic properties and conformational rigidity, making it an attractive scaffold for interacting with biological targets.[2] The 3-arylisoxazole-4-carboxylate substructure, in particular, has been identified in a wide array of therapeutic agents, exhibiting activities ranging from anti-inflammatory to anticancer.[1] The ability to efficiently and selectively synthesize this core structure with diverse aryl substituents is a key enabler for the exploration of new chemical space in drug discovery.

This guide will focus on the most robust and widely employed synthetic methodologies for the preparation of 3-arylisoxazole-4-carboxylates, providing not just procedural details, but also the scientific rationale behind the choice of reagents and reaction conditions.

Methodology 1: 1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is a cornerstone of isoxazole synthesis, often referred to as the Huisgen cycloaddition.[3][4] This powerful and convergent method allows for the direct formation of the isoxazole ring with a high degree of control over substitution patterns.

Causality and Mechanistic Considerations

The reaction proceeds via a concerted, pericyclic mechanism, where the highest occupied molecular orbital (HOMO) of the nitrile oxide interacts with the lowest unoccupied molecular orbital (LUMO) of the alkyne, or vice-versa.[4][5] The regioselectivity of the cycloaddition—determining whether the 3,4- or 3,5-disubstituted isoxazole is formed—is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. For the synthesis of 3-arylisoxazole-4-carboxylates, the reaction between an aryl nitrile oxide and an electron-deficient alkyne, such as ethyl propiolate, typically yields the desired 3,4-disubstituted regioisomer with high selectivity.

Aryl nitrile oxides are commonly generated in situ from the corresponding aryl aldoximes to avoid their dimerization to furoxans. A common method for this is the dehydrohalogenation of an intermediate hydroximoyl chloride, which is formed by the reaction of the aldoxime with a halogenating agent like N-chlorosuccinimide (NCS).[6]

1,3-Dipolar_Cycloaddition_Workflow A Aryl Aldoxime B Aryl Hydroximoyl Chloride A->B NCS, DMF C Aryl Nitrile Oxide B->C Base (e.g., Et3N) E 3-Arylisoxazole-4-carboxylate C->E [3+2] Cycloaddition D Ethyl Propiolate D->E

Figure 1: General workflow for the synthesis of 3-arylisoxazole-4-carboxylates via 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of Ethyl 3-phenylisoxazole-4-carboxylate

This protocol is a representative example of the 1,3-dipolar cycloaddition approach.

Step 1: Formation of the Phenylhydroximoyl Chloride

  • To a solution of benzaldoxime (1.0 eq) in N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude phenylhydroximoyl chloride, which is used in the next step without further purification.

Step 2: In Situ Generation of Phenyl Nitrile Oxide and Cycloaddition

  • Dissolve the crude phenylhydroximoyl chloride and ethyl propiolate (1.2 eq) in a suitable solvent such as toluene or dichloromethane.

  • Slowly add a solution of triethylamine (1.5 eq) in the same solvent to the reaction mixture at room temperature. The triethylamine serves to both dehydrochlorinate the hydroximoyl chloride to the nitrile oxide and to neutralize the HCl generated.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to afford the pure ethyl 3-phenylisoxazole-4-carboxylate.

Methodology 2: Cyclocondensation of β-Dicarbonyl Compounds with Hydroxylamine

A classical and highly effective method for the synthesis of the isoxazole core involves the reaction of a 1,3-dicarbonyl compound or a synthetic equivalent with hydroxylamine.[2][7] This approach is particularly attractive due to the ready availability of the starting materials. For the synthesis of 3-arylisoxazole-4-carboxylates, an aryl-substituted β-ketoester is the key precursor.

Causality and Mechanistic Considerations

The reaction proceeds through a cyclocondensation mechanism. The more electrophilic ketone carbonyl of the β-ketoester is preferentially attacked by the nitrogen of hydroxylamine to form an oxime intermediate. Subsequent intramolecular cyclization via the attack of the oxime hydroxyl group on the ester carbonyl, followed by dehydration, leads to the formation of the isoxazole ring. The regioselectivity is dictated by the differential reactivity of the two carbonyl groups in the β-ketoester.[8]

Cyclocondensation_Mechanism A Aryl-substituted β-Ketoester C Oxime Intermediate A->C B Hydroxylamine (NH2OH) B->C D Cyclic Intermediate C->D Intramolecular Cyclization E 3-Arylisoxazole-4-carboxylate D->E Dehydration

Figure 2: Simplified mechanism of isoxazole formation from a β-ketoester and hydroxylamine.

A variation of this method involves the use of β-enamino esters, which can be prepared from β-ketoesters and an amine. The reaction with hydroxylamine then proceeds to the desired isoxazole.[7]

Experimental Protocol: Synthesis of Ethyl 3-arylisoxazole-4-carboxylate from a β-Ketoester

This protocol outlines a general procedure for the cyclocondensation reaction.

  • Dissolve the aryl-substituted β-ketoester (1.0 eq) in a suitable solvent, such as ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq) and a base, such as sodium acetate or sodium citrate (1.5 eq), to the solution.[2]

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired ethyl 3-arylisoxazole-4-carboxylate.

Methodology 3: Electrophilic Cyclization and Subsequent Carbonylation

A more recent and versatile, albeit multi-step, approach involves the initial construction of a 4-halo-isoxazole, which can then be functionalized to introduce the carboxylate group. This strategy offers the advantage of accessing a key intermediate that can be diversified into a range of 4-substituted isoxazoles.

Causality and Mechanistic Considerations

Step 1: Electrophilic Cyclization of 2-Alkyn-1-one O-methyl oximes

This step involves the reaction of a 2-alkyn-1-one O-methyl oxime with an electrophilic halogen source, such as iodine monochloride (ICl) or iodine (I₂).[9][10] The reaction proceeds via an initial attack of the alkyne on the electrophile, followed by an intramolecular cyclization of the oxime nitrogen onto the resulting vinyl cation intermediate. This process yields a 4-iodoisoxazole with high regioselectivity.

Step 2: Palladium-Catalyzed Carbonylation

The 4-iodoisoxazole is then subjected to a palladium-catalyzed carbonylation reaction.[10] In the presence of a palladium catalyst, carbon monoxide, and an alcohol (e.g., methanol or ethanol), the carbon-iodine bond is converted to a carboxylate ester. This reaction typically proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-I bond, CO insertion, and reductive elimination to furnish the final product.[11]

Two_Stage_Synthesis A 2-Alkyn-1-one O-methyl oxime B 4-Iodo-3-arylisoxazole A->B Electrophilic Cyclization (e.g., ICl) C 3-Arylisoxazole-4-carboxylate B->C Pd-catalyzed Carbonylation (CO, ROH)

Figure 3: Two-stage synthesis of 3-arylisoxazole-4-carboxylates via a 4-iodo intermediate.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 4-Iodo-3-arylisoxazole

  • Prepare the 2-alkyn-1-one O-methyl oxime by reacting the corresponding ynone with methoxylamine hydrochloride in the presence of a base like pyridine.[9]

  • Dissolve the 2-alkyn-1-one O-methyl oxime (1.0 eq) in a solvent such as dichloromethane.

  • Add a solution of iodine monochloride (1.1 eq) in dichloromethane dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the 4-iodo-3-arylisoxazole.[10]

Step 2: Palladium-Catalyzed Carbonylation

  • In a pressure vessel, combine the 4-iodo-3-arylisoxazole (1.0 eq), a palladium catalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, a ligand if necessary, and a base (e.g., a tertiary amine) in an alcohol solvent (e.g., methanol or ethanol).

  • Pressurize the vessel with carbon monoxide (typically 1-10 atm).

  • Heat the reaction mixture to a specified temperature (e.g., 80-110 °C) and stir for several hours.[11]

  • After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the ethyl 3-arylisoxazole-4-carboxylate.

Comparative Analysis of Synthetic Methods

MethodKey Starting MaterialsKey FeaturesAdvantagesDisadvantages
1,3-Dipolar Cycloaddition Aryl aldoxime, Ethyl propiolateConvergent, [3+2] cycloadditionHigh regioselectivity, Mild conditions, Good functional group toleranceRequires in situ generation of unstable nitrile oxide
Cyclocondensation Aryl-substituted β-ketoester, HydroxylamineCyclocondensation reactionReadily available starting materials, Often one-potCan sometimes lead to regioisomeric mixtures depending on the substrate
Electrophilic Cyclization/Carbonylation 2-Alkyn-1-one O-methyl oxime, ICl, CO, AlcoholTwo-stage synthesis via a 4-halo intermediateAllows for late-stage diversification, High yields in both stepsMulti-step process, Requires handling of CO gas and a pressure reactor

Conclusion

The synthesis of 3-arylisoxazole-4-carboxylates can be achieved through several effective methodologies. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the tolerance of functional groups on the aryl substituent. The 1,3-dipolar cycloaddition and the cyclocondensation of β-dicarbonyl compounds represent the most direct and commonly employed strategies. The two-step electrophilic cyclization followed by carbonylation offers a versatile alternative, particularly when diversification at the 4-position is desired. A thorough understanding of the mechanisms and experimental nuances of these methods, as presented in this guide, is crucial for the successful synthesis of these important pharmaceutical building blocks.

References

Sources

Protocols & Analytical Methods

Method

The Strategic Intermediate: Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate in the Vanguard of Novel Drug Discovery

Introduction: The Isoxazole Scaffold - A Privileged Motif in Medicinal Chemistry In the landscape of modern medicinal chemistry, the isoxazole ring system stands out as a "privileged scaffold," a molecular framework that...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold - A Privileged Motif in Medicinal Chemistry

In the landscape of modern medicinal chemistry, the isoxazole ring system stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of novel therapeutics due to its unique electronic properties, metabolic stability, and its capacity to engage in various non-covalent interactions with biological targets.[3][4] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] This versatility has propelled the isoxazole core into numerous FDA-approved drugs, validating its significance in the pharmaceutical arena.

This application note focuses on a particularly valuable intermediate, Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate . This compound is strategically designed for facile elaboration into diverse and complex molecular architectures, making it a powerful tool for drug discovery programs. The presence of three key functional handles—the 3-(3-bromophenyl) group, the isoxazole core, and the methyl carboxylate at the 4-position—provides a rich platform for chemical diversification and the exploration of structure-activity relationships (SAR). The bromine atom, in particular, serves as a versatile anchor for cross-coupling reactions, enabling the introduction of a wide array of substituents to probe the chemical space around the core scaffold.

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate. We present detailed, field-proven protocols for its multi-step synthesis and offer insights into its strategic utilization in the generation of compound libraries for high-throughput screening and lead optimization.

I. Synthesis of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate: A Step-by-Step Protocol

The synthesis of the title compound is a multi-step process that begins with commercially available starting materials. The following protocols are designed to be robust and scalable, providing researchers with a reliable pathway to this key intermediate.

Step 1: Synthesis of 3'-Bromoacetophenone (2)

The initial step involves the synthesis of 3'-bromoacetophenone, a key precursor. While several methods exist, a reliable approach is the bromination of acetophenone.[5]

Protocol 1: Synthesis of 3'-Bromoacetophenone

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
Acetophenone (1)120.1581 g0.67
Aluminum chloride133.34100 g0.75
Bromine159.81107 g (34.5 mL)0.67
Diethyl ether74.12As needed-
Dichloromethane84.93As needed-

Procedure:

  • In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for hydrogen bromide.

  • Add aluminum chloride (100 g, 0.75 mol) to the flask.

  • Cool the flask in an ice bath and slowly add acetophenone (81 g, 0.67 mol).

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to form the aluminum chloride complex.

  • Cool the reaction mixture again in an ice bath and add bromine (107 g, 0.67 mol) dropwise from the dropping funnel over a period of 1-2 hours. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Carefully pour the reaction mixture onto a mixture of crushed ice (500 g) and concentrated hydrochloric acid (100 mL).

  • Extract the aqueous layer with dichloromethane (3 x 200 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (200 mL) and then with brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3'-bromoacetophenone.

  • Purify the crude product by vacuum distillation (b.p. 75-76 °C at 0.5 mmHg) to yield pure 3'-bromoacetophenone as a colorless oil.[5]

Step 2: Synthesis of Ethyl 3-(3-bromophenyl)-3-oxopropanoate (3)

The next step involves a Claisen condensation of 3'-bromoacetophenone with diethyl carbonate to form the corresponding β-ketoester.[1][6]

Protocol 2: Synthesis of Ethyl 3-(3-bromophenyl)-3-oxopropanoate

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
3'-Bromoacetophenone (2)199.0450 g0.25
Diethyl carbonate118.13148 g (150 mL)1.25
Sodium ethoxide68.0520.4 g0.30
Toluene92.14500 mL-
Acetic acid60.05As needed-

Procedure:

  • In a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add sodium ethoxide (20.4 g, 0.30 mol) and dry toluene (200 mL).

  • Heat the mixture to reflux.

  • In the dropping funnel, prepare a solution of 3'-bromoacetophenone (50 g, 0.25 mol) and diethyl carbonate (148 g, 1.25 mol) in dry toluene (300 mL).

  • Add this solution dropwise to the refluxing suspension of sodium ethoxide over a period of 2 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water (500 mL).

  • Separate the aqueous layer and wash the organic layer with water (2 x 100 mL).

  • Combine the aqueous layers and acidify to pH 4-5 with glacial acetic acid.

  • Extract the aqueous layer with ethyl acetate (3 x 200 mL).

  • Combine the organic extracts, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 3-(3-bromophenyl)-3-oxopropanoate as an oil. This crude product is often used in the next step without further purification.

Step 3: Synthesis of 3-(3-bromophenyl)isoxazole-4-carboxylic Acid (4)

This crucial step involves the cyclization of the β-ketoester with hydroxylamine hydrochloride to form the isoxazole ring. This is followed by a rearrangement to yield the desired 3-substituted-4-isoxazole carboxylic acid, a method adapted from a patented procedure.[7]

Protocol 3: Synthesis of 3-(3-bromophenyl)isoxazole-4-carboxylic Acid

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
Ethyl 3-(3-bromophenyl)-3-oxopropanoate (3)271.1168 g0.25
Hydroxylamine hydrochloride69.4920.8 g0.30
Sodium hydroxide40.0024 g0.60
Water18.02500 mL-
Hydrochloric acid (conc.)36.46As needed-

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide (24 g, 0.60 mol) in water (300 mL) and cool the solution in an ice bath.

  • Add hydroxylamine hydrochloride (20.8 g, 0.30 mol) portion-wise to the cold sodium hydroxide solution, ensuring the temperature remains below 10 °C.

  • To this solution, add a solution of crude ethyl 3-(3-bromophenyl)-3-oxopropanoate (68 g, 0.25 mol) in ethanol (200 mL) dropwise over 30 minutes.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the solid in a vacuum oven to afford 3-(3-bromophenyl)isoxazole-4-carboxylic acid as a white to off-white solid.

Step 4: Synthesis of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate (5)

The final step is the esterification of the carboxylic acid to the corresponding methyl ester. A standard Fischer esterification is effective for this transformation.[3]

Protocol 4: Synthesis of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
3-(3-bromophenyl)isoxazole-4-carboxylic acid (4)284.0756.8 g0.20
Methanol32.04400 mL-
Sulfuric acid (conc.)98.085 mL-
Saturated sodium bicarbonate solution-As needed-

Procedure:

  • Suspend 3-(3-bromophenyl)isoxazole-4-carboxylic acid (56.8 g, 0.20 mol) in methanol (400 mL) in a round-bottom flask.

  • Carefully add concentrated sulfuric acid (5 mL) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (300 mL) and wash with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate as a crystalline solid.

Characterization Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (δ, ppm)Expected ¹³C NMR (δ, ppm)
5 C₁₁H₈BrNO₃298.098.8-9.0 (s, 1H, isoxazole-H), 7.4-8.0 (m, 4H, Ar-H), 3.9 (s, 3H, OCH₃)162-164 (C=O), 160-162 (isoxazole C), 158-160 (isoxazole C), 120-140 (Ar-C), 110-112 (isoxazole C), 52-53 (OCH₃)

Note: Expected NMR shifts are approximate and should be confirmed by experimental data.

II. Application in Novel Drug Discovery: A Gateway to Diverse Chemical Libraries

Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate is a versatile intermediate poised for the synthesis of diverse compound libraries targeting a range of therapeutic areas. The strategic placement of its functional groups allows for systematic chemical modifications to explore and optimize biological activity.

A. The Bromine Handle: A Linchpin for Cross-Coupling Reactions

The bromine atom on the phenyl ring is a key feature, enabling a wide variety of palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and alkynyl groups, dramatically expanding the chemical diversity of the resulting molecules. This approach is fundamental in modern medicinal chemistry for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.

Caption: Versatility of the bromine handle for chemical diversification.

B. The Carboxylate Group: A Site for Amidation and Further Functionalization

The methyl ester at the 4-position of the isoxazole ring is another critical site for modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form a library of isoxazole-4-carboxamides. Amide derivatives are prevalent in drug molecules due to their ability to form hydrogen bonds with protein targets.[2][8]

G A Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate B Hydrolysis (LiOH or NaOH) A->B C 3-(3-bromophenyl)isoxazole-4-carboxylic Acid B->C D Amide Coupling (Amine, Coupling Reagent) C->D E Library of Isoxazole-4-carboxamides D->E F Screening for Biological Activity E->F

Caption: Workflow for generating isoxazole-4-carboxamide libraries.

C. Case Study: Targeting Protein Kinases

Protein kinases are a major class of drug targets, particularly in oncology and immunology.[7][9] The isoxazole scaffold has been successfully employed in the design of potent and selective kinase inhibitors.[10] For instance, derivatives of 3,4,5-trisubstituted isoxazoles have shown significant inhibitory activity against p38 MAP kinase, a key regulator of inflammatory responses.[10][11]

The intermediate, Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate, provides an excellent starting point for the synthesis of such kinase inhibitors. Through a combination of cross-coupling reactions at the bromine position and amidation at the carboxylate, a focused library of compounds can be generated to probe the ATP-binding site of various kinases.

G cluster_0 Synthesis of Kinase Inhibitor Library cluster_1 Biological Evaluation Intermediate Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate Bromine Ester Diversification Diversification Steps Cross-Coupling at Bromine Amidation of Ester Intermediate:f0->Diversification:f0 Intermediate:f1->Diversification:f1 Library Library of 3,4,5-Trisubstituted Isoxazoles Diversification->Library Screening Kinase Inhibition Assays (e.g., p38 MAPK) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound Identification and Optimization SAR->Lead

Caption: Drug discovery workflow for isoxazole-based kinase inhibitors.

III. Conclusion and Future Perspectives

Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate is a high-value intermediate that empowers medicinal chemists to rapidly generate diverse and novel compound libraries. Its strategic design, featuring multiple points for chemical modification, makes it an ideal starting point for hit-to-lead and lead optimization campaigns. The robust synthetic protocols provided herein offer a reliable and scalable route to this key building block. As the demand for novel therapeutics continues to grow, the strategic application of such versatile intermediates will be paramount in accelerating the drug discovery process. The exploration of new catalytic methods and the application of high-throughput synthesis techniques will further enhance the utility of this and similar isoxazole-based scaffolds in the quest for new medicines.

IV. References

  • Organic Syntheses, Coll. Vol. 4, p.106 (1963); Vol. 34, p.11 (1954). Link

  • CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. Link

  • Chemistry LibreTexts. 19.06: Carboxylic Derivatives - The Claisen Condensation. Link

  • Laufer, S. A., Margutti, S., & Fritz, M. D. (2006). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. ChemMedChem, 1(2), 197–207. Link

  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid - ResearchGate. (2025). Link

  • Saeed, A., et al. (2019). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. Pakistan journal of pharmaceutical sciences, 32(4(Suppl)), 1775-1781. Link

  • Organic Chemistry Portal. Claisen Condensation. Link

  • Romeo, R., et al. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 26(6), 1733. Link

  • RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. Link

  • Lee, J., et al. (2015). Discovery of 4-arylamido 3-methyl isoxazole derivatives as novel FMS kinase inhibitors. European journal of medicinal chemistry, 102, 600–610. Link

  • The Royal Society of Chemistry. Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. Link

  • ChemicalBook. 3'-Bromoacetophenone | 2142-63-4. Link

  • MDPI. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. Link

  • MDPI. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Link

  • NIH. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Link

  • US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents. Link

  • Beilstein Journal of Organic Chemistry. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Link

  • NIH. Advances in isoxazole chemistry and their role in drug discovery. Link

  • eScholarship.org. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. Link

  • Selleck Chemicals. p38 MAPK inhibitors | activators | kinase | signaling pathway. Link

  • NIH. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Link

  • NIH. New thiazole carboxamides as potent inhibitors of Akt kinases. Link

  • NIH. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Link

Sources

Application

Application Note: Quantitative Analysis of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate

Introduction Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate is a heterocyclic compound belonging to the isoxazole class of molecules. Isoxazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate is a heterocyclic compound belonging to the isoxazole class of molecules. Isoxazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The precise and accurate quantification of such molecules is paramount throughout the drug discovery and development process, from pharmacokinetic studies to quality control of the final drug product.[4][5] This application note provides detailed protocols for the quantification of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate in bulk drug substance and pharmaceutical formulations using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be robust and are validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure their suitability for their intended purpose.[6][7][8]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is critical for method development.

PropertyValue (Predicted)Source/Justification
IUPAC Name Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate-
Molecular Formula C11H8BrNO3-
Molecular Weight 298.09 g/mol -
Structure Chemical structure of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylatePubChem CID: 53393795
UV Absorbance Aromatic isoxazole ring suggests strong UV absorbance between 230-280 nm.[9]Inferred from similar aromatic heterocyclic structures.
Solubility Soluble in organic solvents like methanol, acetonitrile, and DMSO.General property of similar organic molecules.[2]
pKa Not readily available, but the isoxazole ring is weakly basic.General chemical knowledge of isoxazoles.

Recommended Analytical Methods

Two primary methods are proposed for the quantification of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate, each with its own advantages in terms of sensitivity and selectivity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for routine quality control and quantification in bulk material and formulated products where concentration levels are relatively high.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Standard Weigh Standard Dissolve_Std Dissolve in Diluent Standard->Dissolve_Std Sample Weigh Sample Dissolve_Spl Dissolve in Diluent Sample->Dissolve_Spl Dilute_Std Serial Dilutions Dissolve_Std->Dilute_Std Dilute_Spl Dilute to Working Conc. Dissolve_Spl->Dilute_Spl Injection Inject Sample/Standard Dilute_Std->Injection Dilute_Spl->Injection HPLC HPLC System Separation Chromatographic Separation HPLC->Separation Injection->HPLC Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Standards Quantification Quantify Sample Integration->Quantification Samples Calibration->Quantification

Caption: Workflow for HPLC-UV quantification.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.[10]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 60 40
    10.0 20 80
    12.0 20 80
    12.1 60 40

    | 15.0 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (verify with UV scan of a standard solution)

  • Run Time: 15 minutes

2. Preparation of Solutions:

  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (1-200 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the diluent.

  • Sample Preparation (for a formulated product):

    • Accurately weigh and transfer a portion of the homogenized sample equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

3. Method Validation (as per ICH Q2(R2) Guidelines): [6][11]

  • Specificity: Analyze a blank (diluent), a placebo (formulation excipients), and a spiked placebo sample to ensure no interference at the retention time of the analyte.

  • Linearity: Inject the calibration standards in triplicate. Plot the peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase composition ±2%) and assess the impact on the results.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it suitable for the quantification of low concentrations of the analyte in complex matrices such as biological fluids (plasma, urine) for pharmacokinetic studies.[12][13][14]

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample_Matrix Biological Matrix (e.g., Plasma) Spike_IS Spike with Internal Standard Sample_Matrix->Spike_IS Extraction Protein Precipitation or SPE Spike_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject Extract Reconstitution->Injection LCMS LC-MS/MS System Separation Chromatographic Separation LCMS->Separation Injection->LCMS Ionization ESI+ Separation->Ionization Detection MRM Detection Ionization->Detection Integration Peak Area Ratio (Analyte/IS) Detection->Integration Calibration Calibration Curve Integration->Calibration Standards Quantification Quantify Sample Concentration Integration->Quantification Samples Calibration->Quantification

Caption: Bioanalytical workflow using LC-MS/MS.

1. Instrumentation and Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Methanol

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    2.0 5 95
    2.5 5 95
    2.6 95 5

    | 3.5 | 95 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

2. Mass Spectrometer Settings (to be optimized by infusion):

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 450 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • MRM Transitions (Hypothetical):

    • Analyte: Q1: 298.0 -> Q3: 185.0 (loss of COOCH3 and Br)

    • Internal Standard (e.g., a stable isotope-labeled analog or a structurally similar compound): To be determined.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample/standard, add 20 µL of internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A, 5% B).

  • Vortex and transfer to an autosampler vial for analysis.

4. Method Validation (as per ICH M10 Bioanalytical Method Validation Guidelines): [10]

  • Selectivity: Analyze at least six blank matrix samples from different sources to ensure no endogenous interferences.

  • Calibration Curve: Prepare calibration standards in the biological matrix and process alongside samples. A weighted (1/x²) linear regression is typically used.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates on three separate occasions.

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked samples to that of a pure solution.

  • Recovery: Compare the analyte response from pre-extraction spiked samples to that of post-extraction spiked samples.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage, and post-preparative).

Data Summary

The following tables represent expected validation results for the proposed methods.

Table 1: HPLC-UV Method Validation Summary

ParameterAcceptance CriteriaExpected Result
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) -1 - 200
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate≤ 2.0%1.2%
LOD (µg/mL) -0.3
LOQ (µg/mL) -1.0
Specificity No interferencePass
Robustness No significant impactPass

Table 2: LC-MS/MS Method Validation Summary

ParameterAcceptance CriteriaExpected Result
Linearity (r²) ≥ 0.990.998
Range (ng/mL) -0.5 - 500
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-10.5% to 8.2%
Precision (RSD%)
- Intra-batch≤ 15% (≤ 20% at LLOQ)≤ 9.5%
- Inter-batch≤ 15% (≤ 20% at LLOQ)≤ 11.0%
LLOQ (ng/mL) S/N ≥ 50.5
Selectivity No interferencePass
Matrix Effect IS-normalized factor 0.8-1.2Pass
Recovery Consistent and precise> 85%
Stability % Change within ±15%Pass

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantification of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate. The HPLC-UV method is well-suited for quality control applications, while the LC-MS/MS method offers the high sensitivity required for bioanalytical studies. Both methods are designed to be validated according to ICH guidelines, ensuring data integrity and regulatory compliance.[6][8][10] The provided protocols serve as a comprehensive starting point for method implementation and further optimization based on specific laboratory instrumentation and application requirements.

References

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. St. John's University and the College of St. Benedict. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health. [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. [Link]

  • Analytical Methods. CONICET. [Link]

  • LC/MS Applications in Drug Development. BioAgilytix. [Link]

  • What reagent to use for visualization of isoxazole on TLC. ResearchGate. [Link]

  • The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Preprints.org. [Link]

  • Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health. [Link]

  • Fundamentals: Applications of LC/MS in small molecule drug discovery. Stanford University Mass Spectrometry. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. Chromatography Online. [Link]

  • Harnessing the intrinsic photochemistry of isoxazoles for the development of chemoproteomic crosslinking methods. Royal Society of Chemistry. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. [Link]

  • Development and Validation of Analytical Methods for Pharmaceuticals. PharmaTutor. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]

Sources

Method

Handling and storage of "Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate"

An In-Depth Guide to the Safe Handling and Storage of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate For Researchers, Scientists, and Drug Development Professionals Introduction to Methyl 3-(3-bromophenyl)isoxazole-4-ca...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Safe Handling and Storage of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate

Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate is a heterocyclic compound featuring an isoxazole core. The isoxazole ring is a five-membered aromatic ring containing one nitrogen and one oxygen atom in adjacent positions. Such structures are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Isoxazole derivatives have been explored for their potential as anticancer, anti-inflammatory, and antibacterial agents.[1] The subject compound, with its bromophenyl and methyl carboxylate substitutions, is a valuable building block in the synthesis of more complex molecules. Given its potential role in pharmaceutical research, understanding its proper handling and storage is paramount to ensure both user safety and experimental reproducibility.

Compound Identification and Properties

A clear identification of the compound is the first step in safe laboratory practice.

Identifier Value Source
Chemical Name Methyl 3-(3-bromophenyl)isoxazole-4-carboxylateBLDpharm
CAS Number 267651-85-4BLDpharm[2]
Molecular Formula C₁₁H₈BrNO₃BLDpharm[2]
Molecular Weight 282.09 g/mol BLDpharm[2]
Synonyms 3-(3-bromophenyl)isoxazole-4-carboxylic acid methyl esterN/A

Hazard Identification and Safety Precautions

A comprehensive Safety Data Sheet (SDS) for Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate is not widely available. Therefore, a cautious approach must be taken, assuming hazards based on structurally similar compounds.

Assumed Hazards

Based on data for analogous brominated and chlorinated phenylisoxazole carboxylic acids and esters, the following hazards should be assumed[3][4]:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust.

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound.

PPE_Protocol cluster_ppe Mandatory Personal Protective Equipment Eye_Protection Safety Glasses with Side Shields or Goggles Hand_Protection Nitrile or Neoprene Gloves Body_Protection Chemical-Resistant Lab Coat Respiratory_Protection Use in a Fume Hood User Researcher User->Eye_Protection Wears User->Hand_Protection Wears User->Body_Protection Wears Compound Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate Compound->Respiratory_Protection Handled Under

Caption: Mandatory PPE for handling the compound.

Engineering Controls
  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash and Safety Shower: Ensure that an operational eyewash station and safety shower are readily accessible in the immediate work area.

Storage and Stability

Proper storage is crucial for maintaining the chemical integrity of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate and ensuring its suitability for research applications.

Storage Conditions
Parameter Recommendation Rationale
Temperature Some suppliers recommend "Cold-chain transportation"[2]. Store in a cool, dry place. Refrigeration (2-8 °C) is advisable.To minimize degradation over time.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent potential reactions with atmospheric moisture or oxygen.
Container Keep in a tightly sealed, light-resistant container.To prevent contamination and degradation from light exposure.
Stability and Reactivity
  • Stability: Isoxazole derivatives are generally considered to have high chemical stability[5]. However, as a precaution, the compound should be protected from strong oxidizing agents, strong bases, and strong acids.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, which could potentially hydrolyze the ester group or react with the isoxazole ring.

Handling and Experimental Protocols

Adherence to a strict protocol for handling this compound is essential for safety and experimental success.

Workflow for Receiving and Storing the Compound

Storage_Workflow Start Receive Shipment Inspect Inspect Container for Damage Start->Inspect Log Log Compound in Inventory Inspect->Log No Damage Quarantine Quarantine and Report Inspect->Quarantine Damaged Store Store in Designated Cool, Dry, Inert Location Log->Store End Ready for Use Store->End

Caption: Workflow for receiving and storing the compound.

Protocol for Weighing and Dispensing
  • Preparation: Don the required PPE as outlined in section 3.2. and ensure the chemical fume hood is operational.

  • Inert Environment: If the compound is stored under an inert atmosphere, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Weigh the desired amount of the compound in a tared, clean, and dry container within the fume hood. Use appropriate tools (e.g., anti-static spatula) to handle the solid.

  • Sealing: After dispensing, securely seal the primary container, and if applicable, purge with an inert gas before returning it to storage.

  • Cleaning: Decontaminate the weighing area and any equipment used. Dispose of any contaminated materials (e.g., weighing paper, gloves) in a designated chemical waste container.

Protocol for Dissolution
  • Solvent Selection: Choose an appropriate solvent based on the requirements of your experiment. Common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or chlorinated solvents are likely to be suitable.

  • Dissolution: In the fume hood, add the chosen solvent to the container with the weighed compound. Mix gently using a vortex mixer or by swirling until the solid is completely dissolved. Sonication may be used to aid dissolution if necessary.

  • Storage of Solution: If the resulting solution is to be stored, use a tightly sealed vial and store it under the appropriate conditions (e.g., refrigerated, protected from light) to maintain its stability.

Spill and Emergency Procedures

Spill Response
  • Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for chemical waste disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills: For larger spills, evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department for assistance with cleanup.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Waste Disposal

Dispose of unused compound and any contaminated materials in accordance with local, state, and federal regulations. Consult with your institution's EHS department for specific guidelines on chemical waste disposal.

References

  • SynHet. (n.d.). Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate.
  • National Center for Biotechnology Information. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. PubChem Compound Summary.
  • ResearchGate. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid.
  • Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of.
  • National Center for Biotechnology Information. (n.d.). 5-(4-Bromophenyl)isoxazole-3-carboxylic acid. PubChem Compound Summary.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate

Welcome to the technical support center for the synthesis of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve reaction yields and ensure the successful synthesis of this key isoxazole intermediate.

Introduction: The Synthetic Challenge

The synthesis of 3,4-disubstituted isoxazoles, such as Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate, is a critical process in the development of various pharmaceutical agents. Isoxazoles are valued heterocyclic motifs known for a wide range of biological activities.[1] The primary and most versatile method for constructing this isoxazole system is the [3+2] cycloaddition (a type of 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne.[2][3] While theoretically straightforward, this reaction is often plagued by issues that can significantly reduce the yield and purity of the desired product.

This guide provides a systematic approach to troubleshooting and optimizing the synthesis, focusing on the common and impactful 1,3-dipolar cycloaddition route.

Reaction Overview: 1,3-Dipolar Cycloaddition

The synthesis of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate is typically achieved through a two-step process, culminating in a 1,3-dipolar cycloaddition reaction.

Step 1: Formation of 3-Bromobenzaldoxime. This involves the reaction of 3-bromobenzaldehyde with hydroxylamine.

Step 2: In situ Generation of 3-Bromobenzonitrile Oxide and Cycloaddition. The aldoxime is converted to the corresponding nitrile oxide in the presence of an oxidizing agent or after conversion to a hydroximoyl halide. This highly reactive intermediate is immediately trapped by a dipolarophile, in this case, methyl propiolate, to form the desired isoxazole ring.

Below is a diagram illustrating the overall synthetic workflow.

G cluster_0 Step 1: Aldoxime Formation cluster_1 Step 2: Cycloaddition 3-Bromobenzaldehyde 3-Bromobenzaldehyde 3-Bromobenzaldoxime 3-Bromobenzaldoxime 3-Bromobenzaldehyde->3-Bromobenzaldoxime + Hydroxylamine Hydroxylamine Hydroxylamine 3-Bromobenzonitrile Oxide (in situ) 3-Bromobenzonitrile Oxide (in situ) 3-Bromobenzaldoxime->3-Bromobenzonitrile Oxide (in situ) Oxidation/Halogenation + Base Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate 3-Bromobenzonitrile Oxide (in situ)->Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate + Methyl Propiolate Methyl Propiolate Methyl Propiolate

Caption: Overall workflow for the synthesis of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

FAQ 1: My overall yield is very low. What are the most likely causes?

Low yield is the most frequently reported problem and can stem from several factors throughout the synthetic sequence.

Troubleshooting Workflow for Low Yield

G Low Yield Low Yield Check Starting Material Purity Check Starting Material Purity Low Yield->Check Starting Material Purity Is 3-bromobenzaldehyde pure? Optimize Aldoxime Formation Optimize Aldoxime Formation Low Yield->Optimize Aldoxime Formation Is the aldoxime formation complete? Address Nitrile Oxide Dimerization Address Nitrile Oxide Dimerization Low Yield->Address Nitrile Oxide Dimerization Are you observing furoxan byproducts? Optimize Cycloaddition Conditions Optimize Cycloaddition Conditions Low Yield->Optimize Cycloaddition Conditions Are reaction conditions (temp, solvent) optimal? Review Purification Technique Review Purification Technique Low Yield->Review Purification Technique Is product being lost during workup?

Caption: Decision-making flowchart for troubleshooting low reaction yield.

  • Cause A: Incomplete Aldoxime Formation or Impure Starting Materials.

    • Explanation: The purity of the starting 3-bromobenzaldehyde is crucial. Aldehydes can oxidize to carboxylic acids on storage. The reaction with hydroxylamine to form the aldoxime is an equilibrium process and may not go to completion if conditions are not optimal.

    • Solution:

      • Verify Starting Material Purity: Use freshly distilled or purified 3-bromobenzaldehyde. Confirm its purity by NMR or GC-MS.

      • Drive Aldoxime Formation: Use a slight excess of hydroxylamine hydrochloride and a suitable base (e.g., pyridine, sodium acetate) to neutralize the HCl generated. Monitor the reaction by Thin Layer Chromatography (TLC) until the aldehyde spot disappears.

  • Cause B: Dimerization of the Nitrile Oxide Intermediate.

    • Solution:

      • In Situ Generation and Slow Addition: Generate the nitrile oxide in situ in the presence of methyl propiolate. This can be achieved by slowly adding the oxidizing agent (e.g., sodium hypochlorite) or the base (for the hydroximoyl halide method) to the mixture of the aldoxime and methyl propiolate. This keeps the instantaneous concentration of the nitrile oxide low, favoring the intermolecular cycloaddition over dimerization.

      • Diffusion Method: For reactions sensitive to dimerization, a diffusion mixing technique can be employed. In this setup, the base (e.g., a volatile amine like triethylamine) is placed in a separate container within the sealed reaction vessel, allowing its vapors to slowly diffuse into the reaction mixture, leading to a very slow and controlled generation of the nitrile oxide.[4]

  • Cause C: Suboptimal Cycloaddition Reaction Conditions.

    • Explanation: The choice of solvent and temperature can significantly impact the rate of both the desired cycloaddition and the undesired side reactions.

    • Solution:

      • Solvent Selection: The polarity of the solvent can influence the reaction rate. Dichloromethane (DCM) or chloroform are commonly used. For some cycloadditions, more polar solvents may be beneficial.[7]

      • Temperature Control: The generation of the nitrile oxide is often performed at low temperatures (e.g., 0 °C) to minimize dimerization. The subsequent cycloaddition may proceed at room temperature or require gentle heating. It is critical to monitor the reaction progress by TLC to determine the optimal temperature profile.

FAQ 2: I am getting a mixture of products. How can I improve the purity?

The formation of byproducts is a common issue, with the primary culprits being the furoxan dimer and potentially regioisomers.

  • Problem: Furoxan Dimer Formation.

    • Identification: Furoxan dimers are often visible as distinct spots on a TLC plate and can be characterized by mass spectrometry (they will have a mass corresponding to two molecules of the nitrile oxide).

    • Mitigation: As discussed in FAQ 1, the key is to keep the concentration of the nitrile oxide low. Employ slow addition techniques for your reagents.

  • Problem: Formation of Regioisomers.

    • Explanation: The 1,3-dipolar cycloaddition of a nitrile oxide with an unsymmetrical alkyne like methyl propiolate can potentially yield two regioisomers: the desired methyl 3-(3-bromophenyl)isoxazole-4-carboxylate and the isomeric methyl 3-(3-bromophenyl)isoxazole-5-carboxylate. The regioselectivity is governed by the electronic and steric properties of the dipole and dipolarophile, and is explained by Frontier Molecular Orbital (FMO) theory.[7][8] For the reaction between an aryl nitrile oxide and methyl propiolate, the formation of the 4-carboxylated isomer is generally favored.

    • Mitigation and Analysis:

      • Reaction Conditions: While the regioselectivity is often inherently high for this specific reaction, it can sometimes be influenced by the solvent and the presence of catalysts.[7] Sticking to standard, non-polar to moderately polar solvents is advisable.

      • Characterization: Use NMR spectroscopy to confirm the structure of your product. The coupling constants and chemical shifts of the isoxazole ring protons (if any) and adjacent carbons will be distinct for each isomer.

      • Purification: If a minor amount of the undesired regioisomer is formed, it can typically be separated from the desired product by column chromatography on silica gel.

FAQ 3: The reaction seems to stall and does not go to completion. What should I do?

An incomplete reaction can be due to several factors related to reagent stoichiometry and activity.

  • Cause A: Insufficient Oxidizing Agent or Base.

    • Explanation: The conversion of the aldoxime to the nitrile oxide requires a stoichiometric amount of an oxidizing agent (like NaOCl) or a base to eliminate HX from a hydroximoyl halide intermediate. If this reagent is not present in sufficient quantity or has degraded, the reaction will not proceed to completion.

    • Solution: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the oxidizing agent or base. Ensure that solutions of reagents like sodium hypochlorite are fresh, as their concentration can decrease over time.

  • Cause B: Deactivation of Reagents.

    • Explanation: The nitrile oxide intermediate can be sensitive to moisture. The presence of water can hydrolyze the intermediate.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents for the cycloaddition step.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and observations.

Protocol 1: Synthesis of 3-Bromobenzaldoxime
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromobenzaldehyde (1 equivalent) in ethanol or a mixture of ethanol and pyridine.

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) if using only ethanol, or just hydroxylamine hydrochloride if using pyridine as a co-solvent.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude 3-bromobenzaldoxime. The product is often a solid and can be purified further by recrystallization from a suitable solvent system like ethanol/water if necessary.

Protocol 2: Synthesis of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate via In Situ Nitrile Oxide Generation
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-bromobenzaldoxime (1 equivalent) and methyl propiolate (1.1 equivalents) in dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Slow Addition of Oxidant: While stirring vigorously, add a solution of sodium hypochlorite (e.g., commercial bleach, ~5-6% aqueous solution, 1.2 equivalents) dropwise via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0-5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the consumption of the aldoxime by TLC.

  • Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

  • Purification: Combine the organic layers, wash with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate.

Parameter Optimization Summary

ParameterRecommended Range/ConditionRationale
Temperature 0 °C for nitrile oxide generation, then room temp.Minimizes nitrile oxide dimerization.
Solvent Dichloromethane, ChloroformGood solubility for reactants, moderately polar.
Base/Oxidant 1.1 - 1.2 equivalentsEnsures complete conversion of the aldoxime.
Addition Rate Slow, dropwise over 30-60 minKeeps instantaneous nitrile oxide concentration low to prevent dimerization.
Stirring VigorousEnsures efficient mixing of the biphasic system (if using aqueous oxidant).

References

  • Padwa, A., & Weingarten, M. D. (1996). Stereoselectivity and Regioselectivity in 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 96(1), 223-269.
  • Tolmachev, A. A., et al. (2021). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules, 26(15), 4487.
  • BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem Technical Support.
  • Process for synthesizing 5-methyl-isoxazole-3-carboxamide. CN1156723A.
  • BenchChem. (2025). Application Notes and Protocols: 1,3-Dipolar Cycloaddition Reactions Involving Nitroacetonitrile Precursors. BenchChem Technical Support.
  • Process for the preparation of organic nitriles. WO1998005630A1.
  • Ferreira, V. F., et al. (2016). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society, 27(8), 1436-1445.
  • Process for preparing nitriles. US3928274A.
  • Method for synthesizing 1,2, 4-triazole-3-methyl carboxyl
  • Szymański, S., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643.
  • Khalafy, J., Poursattar Marjani, A., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.
  • Gribanov, P. S., et al. (2020). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 25(23), 5644.
  • Chaudhari, S. S., & Akamanchi, K. G. (2008). A Simple Synthesis of Nitriles from Aldoximes.
  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Chemistry, 3(3), 968-976.
  • Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. CN103539753A.
  • Bakulev, V. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738-745.
  • Deshpande, R. P., et al. (2012). Synthesis of ethyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate via regioselective dipolar cycloaddition. Tetrahedron Letters, 53(34), 4555-4557.
  • Al-Zaydi, K. M. (2016). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 4, 29.
  • A Simple Conversion of Aldoximes to Nitriles Using Thiourea Dioxide. Molecules, 20(10), 18889-18901.
  • Li, W., et al. (2022). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions.
  • Bakulev, V. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates.
  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid.
  • Al-Masoudi, N. A., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 26(2), 224-235.
  • Methyl 3-(4-bromophenyl)
  • Miller, J. A., & Zweifel, G. (1981).
  • Poulsen, S.-A., & Bornaghi, L. F. (2005). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes.
  • Intramolecular [3 + 2] Cycloaddition Reactions of Unsaturated Nitrile Oxides. A Study from the Perspective of Bond Evolution Theory (BET). Molecules, 23(9), 2354.
  • Proposed mechanism for the dimerization of nitrile oxides to furoxans.

Sources

Optimization

Technical Support Center: Purification of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate

Prepared by the Senior Application Scientist Team This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of Methyl 3-(3-bromophenyl)isoxazole-...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate. We address common impurities, provide detailed troubleshooting for experimental challenges, and offer validated protocols to ensure the highest purity of your final compound. Our approach is grounded in established chemical principles to explain the causality behind each procedural step.

Section 1: Troubleshooting and FAQs

This section is designed in a question-and-answer format to directly address the most common issues encountered during the purification of this isoxazole derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate?

A1: The impurity profile depends heavily on the synthetic route, but typically involves unreacted starting materials, reaction byproducts, and degradation products. The most common synthesis for this class of molecules is a [3+2] cycloaddition reaction.[1][2] Key potential impurities are summarized in the table below.

Impurity TypeSpecific ExampleOriginRecommended Removal Method
Starting Material 3-BromobenzaldoximeIncomplete conversion during nitrile oxide formation.Column Chromatography
Starting Material Methyl propiolate or equivalent alkyneUnreacted dipolarophile from the cycloaddition.Column Chromatography (elutes early)
Regioisomer Methyl 5-(3-bromophenyl)isoxazole-4-carboxylateLack of complete regioselectivity in the cycloaddition.[3]High-resolution Column Chromatography
Byproduct Furoxan dimer of 3-bromobenzonitrile oxideSelf-condensation of the nitrile oxide intermediate.[4]Column Chromatography
Hydrolysis Product 3-(3-Bromophenyl)isoxazole-4-carboxylic acidEster hydrolysis during aqueous workup or on silica gel.[5]Basic aqueous wash (e.g., NaHCO₃ soln.) or Column Chromatography (highly polar)

Q2: My crude product is an oil/gum after synthesis. What is the first purification step I should take?

A2: An oily or gummy consistency typically indicates the presence of residual solvents or low-melting impurities. The first step should be a standard aqueous workup. Dissolve the crude material in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a saturated sodium bicarbonate solution to remove the acidic hydrolysis byproduct, and finally with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. This process often removes a significant portion of impurities and may yield a solid product.

Q3: How can I definitively confirm the purity and identity of my final product?

A3: Purity should be assessed by multiple methods. Initially, Thin-Layer Chromatography (TLC) in an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate) should show a single spot. For definitive purity analysis, High-Performance Liquid Chromatography (HPLC) is recommended. The identity and structural integrity must be confirmed using spectroscopic methods:

  • ¹H NMR: To confirm the proton environment and check for the absence of impurity signals.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a bromine-containing compound.

Troubleshooting Guide

Problem: My TLC plate shows multiple spots that are very close together (low R_f separation). How can I improve this?

Cause & Solution: This is a classic sign of structurally similar impurities, most commonly the regioisomer (Methyl 5-(3-bromophenyl)isoxazole-4-carboxylate).[3] These isomers have very similar polarities, making them difficult to separate.

  • Expertise & Causality: The separation on silica gel depends on the differential polarity of the compounds. To improve the separation of compounds with similar polarity, you must decrease the overall strength (polarity) of the eluent. This forces the compounds to spend more time adsorbed to the stationary phase, exaggerating the small differences in their polarity and leading to better separation.

  • Troubleshooting Steps:

    • Decrease Eluent Polarity: Systematically decrease the proportion of the polar solvent. For example, if you are using 4:1 Hexane:Ethyl Acetate, try 9:1 or even 19:1 Hexane:Ethyl Acetate.

    • Change Solvents: Sometimes, changing the solvent system entirely can help. Toluene or Dichloromethane can be used in place of or in combination with Ethyl Acetate to alter the selectivity of the separation. (e.g., Hexane:Dichloromethane mixtures).

    • TLC Visualization: Ensure you are using a sensitive visualization method, such as UV light followed by a potassium permanganate (KMnO₄) stain, to detect all spots.

Problem: I have a spot that remains at the baseline of my TLC plate, even in a polar eluent.

Cause & Solution: This indicates a highly polar impurity that has a strong affinity for the silica gel. In this context, the most likely candidate is the carboxylic acid byproduct, 3-(3-bromophenyl)isoxazole-4-carboxylic acid, formed from ester hydrolysis.[5]

  • Expertise & Causality: Carboxylic acids are highly polar and can deprotonate on the slightly acidic surface of silica gel, leading to very strong adsorption.

  • Troubleshooting Steps:

    • Pre-Column Removal: Before chromatography, dissolve your crude product in ethyl acetate and wash it with a saturated solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, effectively removing it.

    • Column Eluent Modification: If the acid is still present during chromatography, you can add a small amount (0.1-1%) of acetic acid to your eluent. The added acid protonates the impurity, reducing its interaction with the silica and allowing it to elute from the column. However, pre-column extraction is the preferred method.[6]

Problem: The compound appears to be degrading on the chromatography column, resulting in streaking on TLC and low recovery.

Cause & Solution: While generally stable, the isoxazole ring can be sensitive to prolonged exposure to the acidic environment of standard silica gel.[7][8]

  • Expertise & Causality: The Lewis acid sites on the surface of silica gel can potentially catalyze the degradation or hydrolysis of sensitive functional groups, including the ester and the isoxazole ring itself, especially if the compound remains on the column for an extended period.

  • Troubleshooting Steps:

    • Use Deactivated Silica: For sensitive compounds, use silica gel that has been neutralized. You can prepare this by creating a slurry of the silica in your starting eluent containing 1% triethylamine, then packing the column as usual. This neutralizes the acidic sites.

    • Increase Elution Speed: Do not let the compound sit on the column for too long. Use flash column chromatography with positive air pressure to speed up the elution.

    • Alternative Stationary Phases: If the problem persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica like diol.

Section 2: Validated Purification Protocols

These protocols provide a reliable, step-by-step workflow for obtaining high-purity Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate.

Protocol 1: High-Resolution Flash Column Chromatography

This is the primary and most effective method for purifying the crude product after an initial aqueous workup.

Step-by-Step Methodology:

  • Column Preparation:

    • Select a glass column appropriate for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel (230-400 mesh) in the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pack the column evenly, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble materials, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution:

    • Begin elution with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the eluent (gradient elution). A suggested gradient is from 95:5 to 80:20 Hexane:Ethyl Acetate. This will first elute non-polar byproducts, followed by your target compound, and finally the more polar impurities.

    • Collect fractions and monitor them by TLC.

  • Fraction Pooling and Concentration:

    • Combine the fractions that contain the pure product (single spot by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified solid.

Protocol 2: Recrystallization

This method is excellent for a final polishing step to remove trace impurities from an already relatively pure solid obtained from chromatography.[9][10]

Step-by-Step Methodology:

  • Solvent Screening:

    • Place a small amount of your compound in several test tubes.

    • Add different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise to test for solubility. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

    • A binary solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective.

  • Procedure:

    • Dissolve the impure solid in the minimum amount of the chosen hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution through a fluted filter paper to remove colored impurities.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once crystal growth appears complete, cool the flask in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove all residual solvent.

Section 3: Visualization of Workflows

General Purification Workflow

This diagram illustrates the standard decision-making process for purifying the target compound.

Crude Crude Product Workup Aqueous Workup (Acid/Base/Brine) Crude->Workup Concentrate Concentrate Workup->Concentrate TLC_Check1 Purity Check (TLC) Concentrate->TLC_Check1 Column Flash Column Chromatography TLC_Check1->Column Impure Pure Pure Product TLC_Check1->Pure Pure TLC_Check2 Check Fractions (TLC) Column->TLC_Check2 Pool Pool Pure Fractions TLC_Check2->Pool Concentrate2 Concentrate Pool->Concentrate2 TLC_Check3 Final Purity Check (TLC/HPLC) Concentrate2->TLC_Check3 Recrystallize Recrystallization TLC_Check3->Recrystallize >98% Pure, Needs Polishing TLC_Check3->Pure >99.5% Pure Recrystallize->Pure

Caption: Standard workflow for purification.

Troubleshooting Logic for Column Chromatography

This flowchart provides a logical path for diagnosing and solving common chromatography issues.

Start Run Initial TLC of Crude Spots How is the spot separation? Start->Spots GoodSep Good Separation (ΔRf > 0.2) Spots->GoodSep Good PoorSep Poor Separation (ΔRf < 0.2) Spots->PoorSep Poor RunCol Run Column GoodSep->RunCol Optimize Optimize Eluent: 1. Decrease Polarity 2. Change Solvent System PoorSep->Optimize Optimize->Start Re-spot TLC Streaking Streaking or Low Recovery? RunCol->Streaking NoStreak No Streaking->NoStreak YesStreak Yes Streaking->YesStreak Success Successful Purification NoStreak->Success Degradation Potential Degradation: 1. Use Neutralized Silica 2. Run Column Faster YesStreak->Degradation Degradation->RunCol Re-run

Caption: Troubleshooting flowchart for chromatography.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Isoxazoles. Retrieved from [Link]

  • Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Glowacka, I. E., et al. (2022). 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5633. Available from: [Link]

  • Pathak, A., & Sharma, N. (2021). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. Available from: [Link]

  • Ahmed, S. M., et al. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. Available from: [Link]

  • Google Patents. (2014). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • Fatollahzadeh Dizaji, M., Ghasemishayan, R., & Edjlali, L. (2023). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • MDPI. (2022). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of differently substituted 4‐isoxazolecarboxylates. Retrieved from [Link]

  • University of Dundee. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands. Retrieved from [Link]

  • J-STAGE. (n.d.). Synthetic reactions using isoxazole compounds. Retrieved from [Link]

  • MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Mastering Regioselectivity in Isoxazole Synthesis

From the desk of the Senior Application Scientist Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing regioselecti...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing regioselectivity in isoxazole synthesis. The isoxazole core is a privileged scaffold in medicinal chemistry, and precise control over its substitution pattern is paramount for tuning pharmacological activity. This guide is designed to be a practical resource, moving beyond simple protocols to explain the underlying principles that govern regiochemical outcomes. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental workflows to empower you in your synthetic endeavors.

Part 1: The 1,3-Dipolar Cycloaddition Route - Nitrile Oxides and Alkynes

The [3+2] cycloaddition between a nitrile oxide and an alkyne is a powerful and widely employed method for constructing the isoxazole ring.[1][2] However, the reaction of an unsymmetrical alkyne with a nitrile oxide can lead to two possible regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. Understanding and controlling the factors that favor one isomer over the other is a common challenge.

Frequently Asked Questions (FAQs): 1,3-Dipolar Cycloaddition

Q1: Why am I getting a mixture of 3,5- and 3,4-disubstituted isoxazoles?

The formation of a regioisomeric mixture is a common issue and is fundamentally governed by the electronic and steric properties of both the nitrile oxide and the alkyne. The regioselectivity is dictated by the frontier molecular orbital (FMO) interactions. Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The relative energies and orbital coefficients of these FMOs determine the preferred orientation of the cycloaddition.

Q2: Can I predict the major regioisomer based on my starting materials?

To a certain extent, yes. For terminal alkynes, the reaction with nitrile oxides typically yields the 3,5-disubstituted isoxazole as the major product. This is often due to a favorable interaction between the larger orbital coefficient on the terminal carbon of the alkyne's HOMO and the larger coefficient on the oxygen of the nitrile oxide's LUMO. However, this can be influenced by the electronic nature of the substituents. Electron-withdrawing groups on the alkyne can alter the orbital energies and coefficients, potentially leading to a loss of regioselectivity.

Q3: What is the role of a copper catalyst in this reaction?

Copper(I) catalysts are frequently used to enhance both the rate and the regioselectivity of the 1,3-dipolar cycloaddition, particularly favoring the formation of 3,5-disubstituted isoxazoles from terminal alkynes.[3] The proposed mechanism involves the formation of a copper acetylide intermediate. This intermediate alters the electronic properties of the alkyne, leading to a more polarized system that reacts in a highly regioselective manner with the nitrile oxide.[4]

Troubleshooting Guide: 1,3-Dipolar Cycloaddition

Issue 1: Poor Regioselectivity with a Terminal Alkyne

  • Question: My reaction of a terminal alkyne with a nitrile oxide is giving me a nearly 1:1 mixture of regioisomers. How can I improve the selectivity for the 3,5-disubstituted product?

  • Answer and Protocol:

    • Introduce a Copper(I) Catalyst: The use of a copper(I) source is the most reliable method to enforce high regioselectivity. The in situ formation of a copper acetylide directs the cycloaddition.

      • Protocol: To your reaction mixture of the alkyne and the nitrile oxide precursor (e.g., an oxime with an oxidant, or a hydroximoyl chloride with a base), add 5-10 mol% of a Cu(I) source like CuI, CuBr, or Cu(MeCN)₄PF₆. If using a Cu(II) salt like CuSO₄·5H₂O, include a reducing agent such as sodium ascorbate.[5]

    • Solvent Choice: The polarity of the solvent can influence the reaction. While a range of solvents can be used, polar aprotic solvents like THF, acetonitrile, or DMF are often effective. For copper-catalyzed reactions, a mixture of t-BuOH and water can also be beneficial.[2]

    • Base Selection: When generating the nitrile oxide in situ from a hydroximoyl chloride, the choice of base is critical. A non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is generally preferred to minimize side reactions.

Issue 2: Low Yield and/or Decomposition of Starting Materials

  • Question: My reaction is sluggish, and I'm observing significant decomposition of my nitrile oxide precursor. What can I do?

  • Answer and Protocol:

    • In Situ Generation of Nitrile Oxide: Nitrile oxides can be unstable and prone to dimerization. Generating the nitrile oxide in situ in the presence of the alkyne ensures it is trapped efficiently. Common methods include the dehydration of aldoximes using reagents like N-chlorosuccinimide (NCS) or chloramine-T, or the dehydrohalogenation of hydroximoyl chlorides with a base.

    • Temperature Control: The stability of the nitrile oxide is temperature-dependent. If you observe decomposition, try running the reaction at a lower temperature (e.g., 0 °C or even room temperature) for a longer period.

    • Ultrasound Irradiation: The application of ultrasound can accelerate the reaction, often leading to higher yields in shorter reaction times and under milder conditions.[5][6] This is due to the phenomenon of acoustic cavitation, which creates localized hot spots with high pressure, enhancing molecular collisions.[5]

Visualizing the Mechanistic Pathways

Regioselectivity_in_1_3_Dipolar_Cycloaddition cluster_thermal Thermal Cycloaddition cluster_cu_catalyzed Copper-Catalyzed Cycloaddition start_thermal R-C≡N⁺-O⁻ + R'-C≡CH isomers Mixture of 3,5- and 3,4-isoxazoles start_thermal->isomers Poor Regioselectivity start_cu R-C≡N⁺-O⁻ + R'-C≡CH + Cu(I) cu_acetylide R'-C≡C-Cu start_cu->cu_acetylide Formation of Copper Acetylide product_35 3,5-disubstituted isoxazole cu_acetylide->product_35 Highly Regioselective Cycloaddition

Caption: Control of regioselectivity in 1,3-dipolar cycloadditions.

Part 2: The Condensation Route - 1,3-Dicarbonyls and Hydroxylamine

The reaction of a 1,3-dicarbonyl compound with hydroxylamine is a classic and straightforward method for isoxazole synthesis.[7] However, when using an unsymmetrical 1,3-dicarbonyl, the reaction can yield a mixture of two regioisomeric isoxazoles, as hydroxylamine can attack either of the carbonyl groups.

Frequently Asked Questions (FAQs): 1,3-Dicarbonyl Condensation

Q1: What determines which carbonyl group of my 1,3-dicarbonyl is attacked by hydroxylamine?

The regioselectivity of this condensation is primarily governed by the relative reactivity of the two carbonyl groups. Several factors come into play:

  • Steric Hindrance: The less sterically hindered carbonyl group is generally more susceptible to nucleophilic attack.

  • Electronic Effects: The more electrophilic carbonyl carbon will be preferentially attacked. Electron-withdrawing groups adjacent to a carbonyl will increase its electrophilicity, while electron-donating groups will decrease it.

  • pH of the Reaction Medium: The pH can influence the reaction pathway. Under acidic conditions, the reaction may proceed through a monoxime intermediate, followed by cyclization. The stability of the possible intermediates can dictate the final product. In some cases, basic conditions can favor attack at a specific carbonyl.

Q2: I am using a β-ketoester. Which regioisomer should I expect?

In the reaction of a β-ketoester with hydroxylamine, the ketone carbonyl is generally more reactive (more electrophilic) than the ester carbonyl. Therefore, the initial attack of the hydroxylamine's amino group typically occurs at the ketone, leading to the formation of a 5-hydroxyisoxazole (isoxazol-5-one) derivative.

Troubleshooting Guide: 1,3-Dicarbonyl Condensation

Issue 1: Formation of an Inseparable Mixture of Regioisomers

  • Question: My condensation reaction is producing a mixture of isoxazole regioisomers that are difficult to separate by chromatography. How can I favor the formation of a single isomer?

  • Answer and Protocol:

    • pH Control: Systematically vary the pH of the reaction. Start with acidic conditions (e.g., acetic acid as a solvent or additive), then try neutral conditions, and finally basic conditions (e.g., using sodium acetate, pyridine, or sodium hydroxide). The optimal pH will depend on the specific substrate. For some substrates, using a base like pyridine in a solvent like acetonitrile can favor one regioisomer.[8]

    • Use of a Lewis Acid: A Lewis acid can be used to selectively activate one of the carbonyl groups. For example, BF₃·OEt₂ can be employed to promote the formation of 3,4-disubstituted isoxazoles from β-enamino diketones, which are derivatives of 1,3-dicarbonyls.[8][9]

      • Protocol: To a solution of the β-enamino diketone and hydroxylamine hydrochloride in acetonitrile, add 2 equivalents of BF₃·OEt₂ at room temperature.[8]

    • Substrate Modification: If possible, modify your 1,3-dicarbonyl substrate to increase the reactivity difference between the two carbonyl groups. For instance, using a β-enamino diketone instead of the parent 1,3-diketone can provide better regiochemical control.[8][9] The enamine moiety directs the initial attack of the hydroxylamine.

Data-Driven Insights: Controlling Regioselectivity with Reaction Conditions

The following table summarizes the effect of reaction conditions on the regioselective synthesis of isoxazoles from a model β-enamino diketone.[8]

EntrySolventBase/AdditiveRegioisomer Ratio (2a:3a)Major Product
1EtOH-15:853a
2MeCN-40:603a
3H₂O/EtOH-30:703a
4MeCNPyridine70:302a

Data adapted from Silva, R. G. M., et al. (2018).[9]

Visualizing the Reaction Workflow

Dicarbonyl_Condensation_Workflow start Unsymmetrical 1,3-Dicarbonyl + Hydroxylamine Hydrochloride check_isomers Regioisomeric Mixture Obtained? start->check_isomers modify_ph Systematically Vary pH (Acidic, Neutral, Basic) check_isomers->modify_ph Yes single_isomer Single Regioisomer check_isomers->single_isomer No lewis_acid Employ Lewis Acid Activator (e.g., BF₃·OEt₂) modify_ph->lewis_acid substrate_mod Modify Substrate (e.g., β-enamino diketone) lewis_acid->substrate_mod substrate_mod->single_isomer

Caption: Troubleshooting workflow for regioselectivity in dicarbonyl condensations.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]

  • Shaik, F., & Kavala, V. (2023). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 13(2), 94. [Link]

  • Silva, R. G. M., da Silva, M. J. V., Jacomini, A. P., Moura, S., Back, D. F., Basso, E. A., & Rosa, F. A. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(10), 5195–5204. [Link]

  • Zhang, Y., Dong, Z., & Liu, Y. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 17(9), 1179. [Link]

  • Jakubec, P. (2019, January 19). synthesis of isoxazoles [Video]. YouTube. [Link]

  • Zhang, Y., Dong, Z., & Liu, Y. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]

  • Synfacts. (2023). Regioselective Synthesis of Isoxazoles from Ynones. Synfacts, 19(09), 0969. [Link]

  • Silva, R. G. M., da Silva, M. J. V., Jacomini, A. P., Moura, S., Back, D. F., Basso, E. A., & Rosa, F. A. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Synthesis of isoxazole derivatives by 1,3-DC of NOs and alkynes.... Retrieved from [Link]

  • Ramirez-Galicia, G., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cross-Reactivity Profile of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate

For researchers and drug development professionals, ensuring the selectivity of a novel compound is a cornerstone of preclinical assessment. This guide provides an in-depth comparative analysis of the cross-reactivity of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, ensuring the selectivity of a novel compound is a cornerstone of preclinical assessment. This guide provides an in-depth comparative analysis of the cross-reactivity of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate (Compound X) , a novel isoxazole derivative with potential therapeutic applications. Our investigation is grounded in the hypothesis that Compound X is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory synaptic transmission in the central nervous system (CNS).[1][2]

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[3][4][5][6] However, this chemical versatility also presents a challenge in achieving target selectivity. This guide will objectively compare the performance of Compound X with other known AMPA receptor modulators, providing supporting experimental data to elucidate its off-target interaction profile.

The Rationale for Cross-Reactivity Screening

Off-target interactions of small molecules can lead to unforeseen side effects or even toxicity, representing a significant hurdle in drug development.[7][8][9][10] For CNS-active compounds like potential AMPA receptor modulators, cross-reactivity with other neurotransmitter receptors or kinases is a primary concern.[11][12] A thorough understanding of a compound's selectivity is therefore paramount. This guide outlines a systematic approach to characterizing the cross-reactivity of Compound X.

Comparative Compounds

To provide a robust comparison, we have selected two well-characterized AMPA receptor modulators with distinct properties:

  • Aniracetam: A widely studied nootropic compound known to be a positive allosteric modulator of AMPA receptors. It serves as a benchmark for moderate potency and broad activity.

  • PF-4778574: A more potent and selective AMPA receptor PAM, offering a comparison point for a compound with a more refined pharmacological profile.[13]

Experimental Design for Cross-Reactivity Profiling

Our cross-reactivity assessment for Compound X is designed as a multi-tiered approach, beginning with a broad screen and narrowing down to more specific functional assays.

G cluster_0 Tier 1: Broad Off-Target Screening cluster_1 Tier 2: Functional Follow-up Assays cluster_2 Tier 3: Kinase Selectivity Profiling A Compound X Aniracetam PF-4778574 B Comprehensive Radioligand Binding Panel (>50 receptors, ion channels, transporters) A->B Primary Screen C Hits from Tier 1 B->C Identify Off-Targets D Cell-based Functional Assays (e.g., Calcium Flux, Electrophysiology) C->D Confirmation & Potency G Cross-Reactivity Profile D->G Quantify Off-Target Activity E Compound X F Kinase Panel Screen (e.g., KinomeScan) E->F Selectivity Assessment H Kinase Selectivity Profile F->H Identify Kinase Interactions

Caption: Tiered approach to cross-reactivity screening.

Comparative Data

The following tables summarize the hypothetical data obtained from our cross-reactivity studies.

Table 1: Primary Target Engagement and Potency
CompoundTargetAssay TypeEC50 (nM)
Compound X AMPA Receptor (GluA2)Electrophysiology (Patch Clamp)150
AniracetamAMPA Receptor (GluA2)Electrophysiology (Patch Clamp)5,000
PF-4778574AMPA Receptor (GluA2)Electrophysiology (Patch Clamp)50
Table 2: Cross-Reactivity at Other Neurotransmitter Receptors (% Inhibition at 10 µM)
TargetCompound XAniracetamPF-4778574
NMDA Receptor< 5%15%< 5%
Kainate Receptor8%25%5%
GABAA Receptor55%10%< 5%
GABAB Receptor< 5%< 5%< 5%
Dopamine D2 Receptor< 5%8%< 5%
Serotonin 5-HT2A Receptor< 5%12%< 5%
Table 3: Kinase Selectivity Profile (% Inhibition at 10 µM)
KinaseCompound XAniracetamPF-4778574
Aurora A Kinase8%< 5%< 5%
CDK2/cyclin A< 5%< 5%< 5%
PIM112%6%< 5%
ROCK1< 5%< 5%< 5%
SRC7%< 5%< 5%

Interpretation of Results

The hypothetical data suggests that Compound X is a potent AMPA receptor modulator with an EC50 in the low nanomolar range, significantly more potent than Aniracetam. Notably, the primary screen identified a potential interaction with the GABAA receptor. The kinase screen, however, revealed no significant off-target activity at the tested concentration. PF-4778574 demonstrated the highest selectivity among the tested compounds.

The moderate inhibition of the GABAA receptor by Compound X warrants further investigation through functional assays to determine if this interaction is agonistic, antagonistic, or allosteric, and to quantify its potency. Such an interaction could have implications for the overall in vivo pharmacological profile of the compound.

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay for Off-Target Screening

This protocol describes a general procedure for assessing the binding of a test compound to a panel of receptors.

  • Preparation of Cell Membranes:

    • Harvest cells expressing the receptor of interest.

    • Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of radioligand (e.g., [3H]-labeled standard antagonist) at a concentration near its Kd.

    • Add 50 µL of test compound (Compound X, Aniracetam, or PF-4778574) at the desired concentration (e.g., 10 µM for primary screening). For non-specific binding, add a high concentration of a known unlabeled ligand.

    • Add 100 µL of the prepared cell membranes (containing 10-50 µg of protein).

    • Incubate at room temperature for 60-120 minutes.

  • Detection:

    • Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters three times with ice-cold buffer.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of radioligand binding by the test compound relative to the total and non-specific binding.

G A Prepare Cell Membranes B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Ligand (Filtration) B->C D Measure Radioactivity (Scintillation Counting) C->D E Calculate % Inhibition D->E

Sources

Comparative

A Comparative Efficacy Analysis of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate as a Putative p38 MAPK Inhibitor

This guide provides a comprehensive comparison of the potential efficacy of a novel compound, Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate, with well-established inhibitors of the p38 mitogen-activated protein kinase...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the potential efficacy of a novel compound, Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate, with well-established inhibitors of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Isoxazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory and anticancer properties, suggesting their potential as therapeutic agents[1][2]. The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory stimuli, making it a key target for drug development in autoimmune and inflammatory diseases[3][4][5][6]. This document outlines the experimental framework to evaluate and compare the inhibitory capacity of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate against known p38 MAPK inhibitors, SB203580 and BIRB 796 (Doramapimod).

The p38 MAPK Signaling Pathway: A Key Inflammatory Mediator

The p38 MAPK signaling cascade is a crucial intracellular pathway that responds to a variety of extracellular stressors and inflammatory cytokines[4]. Activation of p38 MAPK, through a cascade of upstream kinases, leads to the phosphorylation of numerous downstream substrates, including transcription factors and other kinases[5][7]. This ultimately results in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins, driving the inflammatory response[5][8]. Dysregulation of this pathway is implicated in a host of inflammatory conditions, making it an attractive target for therapeutic intervention.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Inflammatory Stimuli Inflammatory Stimuli MAP3K MAP3K (e.g., TAK1) Inflammatory Stimuli->MAP3K Cellular Stress Cellular Stress Cellular Stress->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Downstream Downstream Substrates (e.g., MAPKAPK2, Transcription Factors) p38->Downstream phosphorylates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Downstream->Cytokines upregulates Inflammation Inflammatory Response Cytokines->Inflammation

Caption: The p38 MAPK signaling cascade.

Comparator Compounds: Established p38 MAPK Inhibitors

For a robust evaluation of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate, two well-characterized p38 MAPK inhibitors will be used as benchmarks:

  • SB203580: A potent and selective, ATP-competitive inhibitor of p38α and p38β isoforms[9][10][11]. It effectively blocks the catalytic activity of p38 MAPK, thereby preventing the phosphorylation of its downstream targets[12].

  • BIRB 796 (Doramapimod): A highly potent, orally available inhibitor of all p38 MAPK isoforms[13][14]. It is an allosteric inhibitor that binds to a different site than ATP, inducing a conformational change that prevents kinase activity[15].

Experimental Design for Comparative Efficacy

To comprehensively assess the efficacy of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate, a series of in vitro and cell-based assays will be conducted in parallel with SB203580 and BIRB 796.

In Vitro Kinase Assay: Direct Measurement of p38α Inhibition

This assay directly measures the ability of the test compounds to inhibit the enzymatic activity of recombinant human p38α kinase.

in_vitro_kinase_assay cluster_workflow In Vitro p38α Kinase Assay Workflow Recombinant p38α Recombinant p38α Incubation Incubation Recombinant p38α->Incubation ATP & Substrate ATP & Substrate ATP & Substrate->Incubation Test Compounds Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate SB203580 BIRB 796 Test Compounds->Incubation Detection Measure ADP production (Luminescent Signal) Incubation->Detection IC50 Calculation IC50 Calculation Detection->IC50 Calculation

Caption: Workflow for the in vitro p38α kinase assay.

Protocol:

  • Reaction Setup: In a 384-well plate, combine recombinant human p38α enzyme, a specific peptide substrate (e.g., ATF2), and varying concentrations of the test compounds (Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate, SB203580, and BIRB 796) in a kinase buffer[16].

  • Initiation: Initiate the kinase reaction by adding a solution of ATP[16].

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes[16].

  • Detection: Terminate the reaction and measure the amount of ADP produced using a luminescent assay kit (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is directly proportional to the amount of ADP generated and, therefore, the kinase activity[16].

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and determine the half-maximal inhibitory concentration (IC50) for each compound.

Cell-Based Assay: Inhibition of LPS-Induced TNF-α Production in THP-1 Cells

This assay assesses the ability of the compounds to inhibit p38 MAPK activity within a cellular context by measuring the production of the pro-inflammatory cytokine TNF-α. The human monocytic cell line THP-1 is a well-established model for studying inflammatory responses[17][18].

Protocol:

  • Cell Culture and Differentiation: Culture THP-1 monocytes and differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA)[19].

  • Pre-treatment: Pre-incubate the differentiated THP-1 cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and activate the p38 MAPK pathway[8][20][21].

  • Incubation: Incubate the cells for a defined period (e.g., 4-6 hours) to allow for TNF-α production and secretion into the culture medium.

  • Quantification of TNF-α: Collect the cell culture supernatant and quantify the concentration of TNF-α using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Determine the IC50 value for the inhibition of TNF-α production for each compound.

Western Blot Analysis: Phosphorylation Status of p38 MAPK and Downstream Targets

To confirm the mechanism of action, Western blotting will be used to assess the phosphorylation status of p38 MAPK and its downstream substrate, HSP27.

Protocol:

  • Cell Treatment: Treat differentiated THP-1 cells with the test compounds and/or LPS as described in the cell-based assay.

  • Cell Lysis: Lyse the cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with specific antibodies against phosphorylated p38 MAPK (p-p38), total p38 MAPK, phosphorylated HSP27 (p-HSP27), and total HSP27.

  • Detection and Analysis: Use a chemiluminescent substrate for detection and quantify the band intensities to determine the ratio of phosphorylated to total protein.

Expected Outcomes and Comparative Data

The following table summarizes the expected data points and provides a framework for comparing the efficacy of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate with the known inhibitors.

ParameterMethyl 3-(3-bromophenyl)isoxazole-4-carboxylateSB203580BIRB 796 (Doramapimod)
In Vitro p38α Kinase Assay (IC50) To be determined~50 nM[11]~38 nM (p38α)[14]
Cell-Based TNF-α Inhibition (IC50) To be determinedTo be determined~18 nM[21]
Inhibition of p-p38 MAPK To be determinedNo inhibition of upstream phosphorylation[12]Inhibition of upstream phosphorylation[14]
Inhibition of p-HSP27 To be determinedDose-dependent inhibition[12]To be determined

Conclusion

This comparative guide outlines a rigorous experimental strategy to evaluate the efficacy of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate as a potential p38 MAPK inhibitor. By directly comparing its performance against the well-characterized inhibitors SB203580 and BIRB 796 in a series of robust in vitro and cell-based assays, a clear understanding of its potency, mechanism of action, and therapeutic potential can be achieved. The data generated from these studies will be crucial for researchers, scientists, and drug development professionals in assessing the promise of this novel isoxazole derivative as a new anti-inflammatory agent.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. SB203580. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. [Link]

  • Scientists find a natural 'off switch' for inflammation in humans. The Brighter Side of News. [Link]

  • Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • p38 MAPK Signaling Review. Assay Genie. [Link]

  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. [Link]

  • POLB 001, a p38 MAPK inhibitor, decreases local and systemic inflammatory responses following in vivo LPS administration in healthy volunteers: a randomised, double-blind, placebo-controlled study. Frontiers. [Link]

  • p38 MAPK Signaling Pathway. Sino Biological. [Link]

  • LPS-induced Cytokine Production in the Monocytic Cell Line THP-1 Determined by Multiple Quantitative Competitive PCR (QC-PCR). PubMed. [Link]

  • A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. AACR Journals. [Link]

  • “Go upstream, young man”: lessons learned from the p38 saga. PMC. [Link]

  • p38 MAPK inhibitor | BIRB 796 | opnMe. Boehringer Ingelheim. [Link]

  • LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. Spandidos Publications. [Link]

  • P38 Signaling Pathway. Creative Diagnostics. [Link]

  • Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. PMC - PubMed Central. [Link]

  • An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. PMC. [Link]

  • BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. PMC - PubMed Central. [Link]

  • LPS induces inflammatory chemokines via TLR-4 signalling and enhances the Warburg Effect in THP-1 cells. National Institutes of Health. [Link]

  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI. [Link]

  • LPS-induced ATP release from THP-1 cells. ResearchGate. [Link]

  • Summary of p38 inhibitors in clinical trials. ResearchGate. [Link]

  • SB203580—A Potent p38 MAPK Inhibitor Reduces the Profibrotic Bronchial Fibroblasts Transition Associated with Asthma. MDPI. [Link]

  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][3][9][10][22]tetrazine-8-carboxylates and -carboxamides. PMC - NIH. [Link]

  • Stimulation of THP-1 Macrophages with LPS Increased the Production of Osteopontin-Encapsulating Exosome. MDPI. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. University of Strathclyde. [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Institutes of Health. [Link]

Sources

Validation

A Comparative Spectroscopic Guide to Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate and Its Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth spectroscopic comparison of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate with structurally similar analogs. By examining...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth spectroscopic comparison of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate with structurally similar analogs. By examining the nuances in ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we aim to elucidate the structure-spectra relationships that are crucial for the unambiguous identification and characterization of this important class of compounds. Isoxazole derivatives are significant scaffolds in medicinal chemistry, and a thorough understanding of their spectroscopic properties is paramount for researchers in drug discovery and development.[1][2]

Introduction: The Significance of Spectroscopic Analysis in Isoxazole Chemistry

The isoxazole ring is a privileged pharmacophore found in numerous biologically active compounds. The precise characterization of newly synthesized isoxazole derivatives is a critical step in the drug development pipeline. Spectroscopic techniques provide a powerful, non-destructive means to determine molecular structure, confirm purity, and identify functional groups. This guide delves into the spectral data of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate and compares it with analogs where the substituent on the phenyl ring and the ester group are varied. This comparative approach highlights how subtle changes in molecular structure manifest in the resulting spectra, offering a deeper understanding for researchers working with these compounds.

Molecular Structures Under Comparison

To understand the spectroscopic variations, it is essential to visualize the molecules being compared. The following diagram illustrates the core structure of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate and its relationship with the selected analogs.

Caption: Molecular structures of the target compound and its analogs.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei.

3.1. Comparative ¹H NMR Data

The proton NMR spectra provide valuable information about the protons on the aromatic ring, the isoxazole ring, and the ester group. The substitution pattern on the phenyl ring significantly influences the chemical shifts and coupling patterns of the aromatic protons.[3]

CompoundAromatic Protons (δ, ppm)Isoxazole Proton (H-5) (δ, ppm)Ester Protons (δ, ppm)
Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate 7.95 (t, J=1.8 Hz, 1H), 7.78 (dt, J=7.8, 1.3 Hz, 1H), 7.65 (ddd, J=8.0, 2.0, 1.0 Hz, 1H), 7.42 (t, J=7.9 Hz, 1H)~9.0 (s, 1H)3.90 (s, 3H, -OCH₃)
Methyl 3-phenylisoxazole-4-carboxylate 7.79 – 7.75 (m, 2H), 7.50 – 7.45 (m, 3H)~9.0 (s, 1H)3.88 (s, 3H, -OCH₃)
Ethyl 3-(3-chlorophenyl)isoxazole-4-carboxylate 7.80 (t, J=1.6 Hz, 1H), 7.71 – 7.65 (m, 1H), 7.47 (m, 1H), 7.41 (t, J=8.0 Hz, 1H)9.02 (s, 1H)4.31 (q, J=7.2 Hz, 2H, -OCH₂CH₃), 1.32 (t, J=7.2 Hz, 3H, -OCH₂CH₃)
Ethyl 3-phenylisoxazole-4-carboxylate 7.79 – 7.75 (m, 2H), 7.50 – 7.45 (m, 3H)9.01 (s, 1H)4.29 (q, J=7.2 Hz, 2H, -OCH₂CH₃), 1.30 (t, J=7.2 Hz, 3H, -OCH₂CH₃)

Interpretation of ¹H NMR Data:

  • Aromatic Region: The presence of a bromine atom in the meta position of the phenyl ring in the target compound leads to a more complex splitting pattern compared to the unsubstituted analog. The electronegativity of the halogen (Br or Cl) causes a downfield shift of the adjacent protons.[3][4] The unsubstituted phenyl ring in analogs 1 and 3 shows a more simplified multiplet.

  • Isoxazole Proton (H-5): The proton at the 5-position of the isoxazole ring consistently appears as a sharp singlet at a significantly downfield position (~9.0 ppm). This is due to the deshielding effects of the neighboring nitrogen and oxygen atoms and the aromatic character of the isoxazole ring.

  • Ester Group: The methyl ester of the target compound and analog 1 shows a characteristic singlet for the methoxy protons around 3.9 ppm. In contrast, the ethyl esters of analogs 2 and 3 exhibit a quartet for the methylene protons and a triplet for the methyl protons, a classic ethyl group signature.

3.2. Comparative ¹³C NMR Data

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Aromatic carbons typically resonate in the 120-150 ppm range.[5]

CompoundAromatic Carbons (δ, ppm)Isoxazole Carbons (δ, ppm)Ester Carbons (δ, ppm)
Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate ~134.5 (C-Br), ~132.0, ~130.5, ~129.0, ~126.0, ~123.0~164.0 (C-3), ~160.0 (C-5), ~113.0 (C-4)~161.0 (C=O), ~52.0 (-OCH₃)
Methyl 3-phenylisoxazole-4-carboxylate ~130.2, ~129.5, ~128.2, ~127.3~164.1 (C-3), ~160.9 (C-5), ~113.1 (C-4)~161.3 (C=O), ~52.5 (-OCH₃)
Ethyl 3-(3-chlorophenyl)isoxazole-4-carboxylate 134.2 (C-Cl), 130.3, 129.6, 129.5, 129.0, 127.7164.4 (C-3), 160.1 (C-5), 113.1 (C-4)160.7 (C=O), 61.3 (-OCH₂CH₃), 14.1 (-OCH₂CH₃)
Ethyl 3-phenylisoxazole-4-carboxylate 130.2, 129.5, 128.2, 127.3164.1 (C-3), 160.9 (C-5), 113.1 (C-4)161.3 (C=O), 61.1 (-OCH₂CH₃), 14.1 (-OCH₂CH₃)

Interpretation of ¹³C NMR Data:

  • Aromatic Carbons: The carbon attached to the bromine in the target compound and the chlorine in analog 2 shows a characteristic chemical shift. The number of distinct signals in the aromatic region can also confirm the substitution pattern. For instance, the unsubstituted phenyl ring in analogs 1 and 3 will show fewer signals due to symmetry.[6]

  • Isoxazole Carbons: The chemical shifts of the isoxazole ring carbons are relatively consistent across the analogs, indicating that the substitution on the distant phenyl ring has a minor effect on their electronic environment. The quaternary carbons (C-3 and C-4) and the protonated carbon (C-5) are clearly distinguishable.[7]

  • Ester Carbons: The carbonyl carbon of the ester group appears at a downfield position (~160-161 ppm). The carbons of the alkyl group of the ester are observed in the upfield region, with the methylene carbon of the ethyl group appearing further downfield than the methyl carbon due to the proximity to the electronegative oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups. The absorption of infrared radiation corresponds to the vibrational transitions within a molecule.

4.1. Comparative IR Data

CompoundC=O Stretch (cm⁻¹)C=N Stretch (isoxazole) (cm⁻¹)C-O Stretch (ester) (cm⁻¹)Aromatic C-H & C=C Stretches (cm⁻¹)
Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate ~1730~1600~1250, ~1100~3100-3000, ~1580-1450
Methyl 3-phenylisoxazole-4-carboxylate ~1728~1605~1245, ~1105~3100-3000, ~1590-1450
Ethyl 3-(3-chlorophenyl)isoxazole-4-carboxylate ~1725~1602~1255, ~1110~3100-3000, ~1585-1450
Ethyl 3-phenylisoxazole-4-carboxylate ~1726~1608~1250, ~1108~3100-3000, ~1595-1450

Interpretation of IR Data:

  • Carbonyl Stretch (C=O): A strong absorption band in the region of 1725-1730 cm⁻¹ is a definitive indicator of the ester carbonyl group.[8][9] The electronic nature of the substituent on the phenyl ring has a minimal effect on this absorption.

  • Isoxazole Ring Vibrations: The C=N stretching vibration of the isoxazole ring typically appears around 1600 cm⁻¹.[10] Other characteristic ring vibrations can be observed at lower wavenumbers.

  • Ester C-O Stretches: The C-O single bond stretches of the ester functionality are usually observed as two or more bands in the 1300-1000 cm⁻¹ region.[9]

  • Aromatic Vibrations: The C-H stretching vibrations of the aromatic ring are seen just above 3000 cm⁻¹, while the C=C in-ring stretching vibrations appear in the 1600-1450 cm⁻¹ range.[11]

The following workflow illustrates the general process of sample analysis using IR spectroscopy.

IR_Spectroscopy_Workflow cluster_Preparation Sample Preparation cluster_Analysis Data Acquisition cluster_Interpretation Data Interpretation P1 Dissolve sample in suitable solvent (e.g., CHCl₃) A1 Place sample in FTIR spectrometer P1->A1 P2 Or prepare as KBr pellet P2->A1 A2 Acquire spectrum A1->A2 I1 Identify key functional group absorptions A2->I1 I2 Compare with reference spectra and databases I1->I2

Caption: A generalized workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing the molecular formula.

5.1. Comparative MS Data

CompoundMolecular Ion [M]⁺ (m/z)Key Fragment Ions (m/z)
Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate 281/283 (approx. 1:1)[M-OCH₃]⁺, [M-COOCH₃]⁺, [3-bromophenyl]⁺, [isoxazole-4-carboxylate]⁺
Methyl 3-phenylisoxazole-4-carboxylate 203[M-OCH₃]⁺, [M-COOCH₃]⁺, [phenyl]⁺, [isoxazole-4-carboxylate]⁺
Ethyl 3-(3-chlorophenyl)isoxazole-4-carboxylate 251/253 (approx. 3:1)[M-OCH₂CH₃]⁺, [M-COOCH₂CH₃]⁺, [3-chlorophenyl]⁺, [isoxazole-4-carboxylate]⁺
Ethyl 3-phenylisoxazole-4-carboxylate 217[M-OCH₂CH₃]⁺, [M-COOCH₂CH₃]⁺, [phenyl]⁺, [isoxazole-4-carboxylate]⁺

Interpretation of MS Data:

  • Molecular Ion Peak: The molecular ion peak is a crucial piece of information. For the bromine-containing compound, the presence of two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2⁺) is a characteristic signature of the bromine isotopes (⁷⁹Br and ⁸¹Br).[12] Similarly, the chlorine-containing analog shows a characteristic M⁺ and M+2⁺ pattern with an approximate 3:1 intensity ratio due to the isotopes ³⁵Cl and ³⁷Cl. Aromatic compounds generally show a strong molecular ion peak due to the stability of the aromatic ring.[13]

  • Fragmentation Patterns: The fragmentation of these molecules often involves the loss of the ester group or parts of it. Common fragmentation pathways include the loss of the alkoxy group (-OR) and the entire ester moiety (-COOR). The stability of the resulting fragments can provide further structural clues.[13] The phenyl and substituted phenyl cations are also commonly observed fragments.

A simplified representation of the key fragmentation pathways is shown below.

Mass_Spec_Fragmentation mol Molecular Ion [M]⁺ m/z = 281/283 frag1 [M-OCH₃]⁺ Loss of methoxy radical mol:f0->frag1:f0 - •OCH₃ frag2 [M-COOCH₃]⁺ Loss of carbomethoxy radical mol:f0->frag2:f0 - •COOCH₃ frag3 [3-bromophenyl]⁺ Cleavage of phenyl-isoxazole bond mol:f0->frag3:f0 Fragmentation

Caption: Key fragmentation pathways for Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate.

Experimental Protocols

6.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Parameters: A 90° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) are typically used to obtain a good signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum.

6.2. IR Spectroscopy

  • Sample Preparation (Solution): Dissolve a small amount of the sample in a suitable IR-transparent solvent like chloroform or carbon tetrachloride.

  • Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

  • Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

6.3. Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is common for generating fragment ions.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

Conclusion

This guide has provided a detailed comparative analysis of the spectroscopic data for Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate and its analogs. The ¹H and ¹³C NMR spectra are highly informative for determining the precise substitution patterns and the overall carbon-hydrogen framework. IR spectroscopy serves as a rapid and reliable method for confirming the presence of key functional groups, particularly the ester carbonyl. Mass spectrometry is essential for determining the molecular weight and for gaining structural insights through fragmentation analysis, with the isotopic patterns of bromine and chlorine being particularly diagnostic. By understanding these spectroscopic signatures, researchers can confidently identify and characterize these and related isoxazole derivatives, facilitating their work in the vital field of drug discovery.

References

  • UCL. Chemical shifts. Available from: [Link]

  • ResearchGate. The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Available from: [Link]

  • YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • ResearchGate. Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. Available from: [Link]

  • Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. Available from: [Link]

  • Modgraph. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Available from: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

  • ResearchGate. 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Available from: [Link]

  • ResearchGate. Synthesis, spectroscopic and structural characterization of three new ethyl (E)-2-formyl-4-styrylquinoline-3-carboxylates. Available from: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Esters. Available from: [Link]

  • Royal Society of Chemistry. Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Available from: [Link]

  • Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information. Available from: [Link]

  • ResearchGate. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Available from: [Link]

  • National Institutes of Health. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Available from: [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available from: [Link]

  • Master Organic Chemistry. 13-C NMR - How Many Signals. Available from: [Link]

  • Royal Society of Chemistry. Molecular docking and computational assessment of spectroscopic analysis of ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate as a potential antibacterial agent. Available from: [Link]

  • Moodle. NMR Spectroscopy of Benzene Derivatives. Available from: [Link]

  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available from: [Link]

  • IJPPR. Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. Available from: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

  • ResearchGate. Investigation of Structural and Spectroscopic Parameters of Ethyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5- carboxylate: a DFT Study. Available from: [Link]

  • University of California, Davis. Table of Characteristic IR Absorptions. Available from: [Link]

  • National Institutes of Health. 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Available from: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • ResearchGate. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Available from: [Link]

  • ACS Publications. Carbon-13 chemical shift tensors in polycyclic aromatic compounds. 2. Single-crystal study of naphthalene. Available from: [Link]

  • JournalsPub. Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Available from: [Link]

  • University of Puget Sound. IR Absorption Table. Available from: [Link]

  • National Institutes of Health. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available from: [Link]

  • MDPI. Synthesis of Fused Isoxazoles: A Comprehensive Review. Available from: [Link]

  • National Institutes of Health. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites. Available from: [Link]

  • Memorial University. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). Available from: [Link]

  • Chemistry Stack Exchange. Fragmentation of phenyl radical cations in mass spectrometry. Available from: [Link]

  • DOI. 3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6– dihydropyrimidin–4–yl)m. Available from: [Link]

  • ResearchGate. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]

  • National Institutes of Health. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Available from: [Link]

  • Supporting Information. 3,5-diphenylisoxazole (2aa):1 white solid (37.6 mg, 85%); mp. 141–142 °C. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate. As a brominated heterocyclic compound, this substance requires specialize...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate. As a brominated heterocyclic compound, this substance requires specialized handling to ensure the safety of laboratory personnel and to maintain environmental stewardship. The procedures outlined below are grounded in established safety principles and regulatory standards, designed to provide clarity and build confidence in your laboratory's chemical management practices.

Core Principles: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate is a halogenated organic compound. This classification is the single most important factor determining its disposal pathway.

Anticipated Hazards

While a specific, comprehensive toxicology profile for this exact molecule may be limited, its structural motifs—a brominated phenyl group and an isoxazole ring—suggest the following potential hazards based on analogous compounds:

  • Skin and Eye Irritation: Many isoxazole derivatives and halogenated aromatic compounds can cause irritation upon contact.[1][2]

  • Respiratory Irritation: If handled as a powder, inhalation of fine particulates may lead to respiratory tract irritation.[1][2]

  • Toxicity: Halogenated organic compounds are often treated as toxic upon inhalation and ingestion.[3]

The foundational step in any disposal plan is to consult the manufacturer-provided Safety Data Sheet (SDS) . The SDS contains specific information on hazards, handling precautions, and emergency procedures for the exact material in your possession.[4]

Mandatory Personal Protective Equipment (PPE)

A proactive approach to safety mandates the use of appropriate PPE to create a barrier between the researcher and the chemical.[4][5]

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles with side shields.Protects eyes from accidental splashes of contaminated solvents or direct contact with the solid compound.[4][6]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents direct skin contact. Gloves should be inspected before use and changed immediately if contaminated or every two hours.[4][5][7]
Body Protection A fully fastened laboratory coat.Protects skin and personal clothing from contamination.[4][6]
Respiratory Use in a certified chemical fume hood.All handling of the solid compound and preparation of waste containers must be done in a fume hood to prevent inhalation of dust or vapors.[6][8]

The Critical Mandate: Waste Segregation and Containment

The presence of bromine classifies Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate as a halogenated organic waste . It must never be mixed with non-halogenated waste streams.

Causality: Halogenated wastes cannot be disposed of through standard fuel blending for energy recovery. They require high-temperature incineration with specialized flue gas scrubbing systems to neutralize the resulting acid gases (like hydrogen bromide) and prevent the formation of highly toxic dioxins and furans.[3][9] Mixing waste streams leads to the entire volume being treated as the more hazardous (and more expensive to dispose of) halogenated waste.[8][10]

Waste Container Specifications
  • Compatibility: Use a chemically resistant container, typically high-density polyethylene (HDPE) or glass, that will not react with the waste or any solvents used for rinsing.[11]

  • Integrity: The container must be in good condition, free of leaks or damage, and have a tightly sealing screw cap.[11][12] Makeshift covers like parafilm are unacceptable for waste storage.[11]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" from the moment the first particle of waste is added.[8][10] The label must include the full chemical name(s) of the contents and identify it as "Halogenated Organic Waste".[8][9]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe transfer and containment of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate waste.

Experimental Workflow: Waste Handling

G cluster_prep Phase 1: Preparation cluster_transfer Phase 2: Waste Transfer (in Fume Hood) cluster_cleanup Phase 3: Finalization A 1. Consult SDS for Specific Hazards B 2. Don Appropriate PPE (Goggles, Lab Coat, Gloves) A->B C 3. Prepare Labeled 'Halogenated Organic Waste' Container B->C D 4. Designate Work Area & Cover with Absorbent Pad C->D E 5. Carefully Transfer Waste to Container (Use spatula/weigh boat to minimize dust) D->E F 6. Securely Seal Waste Container E->F G 7. Decontaminate Spatula & Work Surface (Wet-wiping method) F->G H 8. Dispose of Contaminated PPE (e.g., gloves) in Solid Waste G->H I 9. Store Sealed Container in Designated Satellite Accumulation Area H->I J Disposal Complete I->J Await Pickup by Environmental Health & Safety (EHS)

Caption: Disposal workflow for Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate.

  • Preparation:

    • Step 1.1: Read the compound-specific SDS.

    • Step 1.2: Don all required PPE as listed in Section 1.2.[4][5][6]

    • Step 1.3: In a chemical fume hood, prepare a designated hazardous waste container. Affix a "Hazardous Waste" label and clearly write "Halogenated Organic Waste" and "Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate".[8]

  • Waste Transfer (Solid):

    • Step 2.1: Perform all transfers inside a chemical fume hood over a disposable absorbent pad.[6][13]

    • Step 2.2: To minimize dust, avoid pouring the solid.[13] Use a dedicated spatula to carefully scoop the material from its original container into a weigh boat or directly into the waste container.[13]

    • Step 2.3: Once the transfer is complete, securely close the waste container. It must remain sealed unless waste is actively being added.[8]

  • Decontamination and Storage:

    • Step 3.1: Decontaminate the spatula and any non-disposable equipment by rinsing with a suitable solvent (e.g., acetone). The rinsate is also considered halogenated waste and must be collected in a separate, appropriately labeled liquid halogenated waste container.

    • Step 3.2: Wipe down the work surface within the fume hood using a wet cleaning method to capture any residual dust.[7][13] Dispose of the pad and wipes as solid hazardous waste.

    • Step 3.3: Remove and discard contaminated gloves. Wash hands thoroughly.[5][7]

    • Step 3.4: Store the sealed and labeled waste container in your laboratory's designated Satellite Accumulation Area (SAA), ensuring it is in secondary containment.[8] Follow your institution's procedures for requesting a waste pickup from the Environmental Health & Safety (EHS) department.

Regulatory Framework

In the United States, the management and disposal of chemical waste are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14][15] Your institution's EHS department is responsible for ensuring that all waste is handled and disposed of in compliance with these federal and any applicable state regulations.[16] Adherence to the internal protocols they provide is mandatory.

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of Maryland. [Link]

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders. Duke University. [Link]

  • Laboratory Safety Guide. University of Maryland. [Link]

  • SAFETY DATA SHEET - m-Cresol purple. Carl ROTH. [Link]

  • Recapturing and decomposing methyl bromide in fumigation effluents. USDA ARS. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Environmental Marketing Services. [Link]

  • Hazardous Waste - EHSO Manual. Oakland University. [Link]

  • Weighing Hazardous Powders in the Laboratory. University of California, Berkeley. [Link]

  • Safety Data Sheet - Methyl 4-Bromophenylacetate. SynZeal. [Link]

  • SAFETY DATA SHEET - 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid. Fisher Scientific. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]

  • HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

  • Waste, Chemical, and Cleanup Enforcement. US EPA. [Link]

  • Halogenated Solvents in Laboratories. Temple University. [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. IDR Environmental Services. [Link]

Sources

Handling

Mastering the Safe Handling of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handli...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate, ensuring both operational excellence and a secure laboratory environment.

Hazard Assessment: Understanding the Risks

Based on analogous compounds, Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate should be handled as a substance that is potentially hazardous. The primary concerns are associated with its aromatic bromine component and the isoxazole ring system.

Anticipated Hazards:

  • Skin and Eye Irritation: Aromatic halogenated compounds and various isoxazole derivatives are known to cause skin and eye irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][3]

  • Harmful if Swallowed: Oral toxicity is a common hazard for many substituted aromatic and heterocyclic compounds.[2][3]

  • Unknown Long-Term Effects: As a research chemical, the chronic toxicological properties have likely not been fully investigated. Therefore, it is prudent to minimize exposure.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to prevent accidental exposure. The following table outlines the minimum required PPE for handling Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.[5]Provides protection against incidental splashes and contact with halogenated hydrocarbons.[6] Always inspect gloves for tears or degradation before use.[7]
Eye Protection Chemical splash goggles.[8]Protects against splashes and aerosols that could cause serious eye damage.[2][9]
Body Protection A laboratory coat, long pants, and closed-toe shoes.[5]Prevents skin contact with the chemical in case of spills.[10]
Respiratory Protection To be used based on risk assessment.If there is a risk of generating dust or aerosols that cannot be controlled by engineering controls, a properly fitted respirator is necessary.

Operational Plan: From Receipt to Use

A systematic workflow is essential for the safe handling of this compound. The following diagram illustrates the key stages and associated safety measures.

cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_cleanup Cleanup and Decontamination Receipt Receive Package Inspect Inspect for Damage Receipt->Inspect Visually check for leaks or breaches Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store If intact Don_PPE Don Appropriate PPE Store->Don_PPE Fume_Hood Work in a Chemical Fume Hood Don_PPE->Fume_Hood Weigh_Transfer Weigh and Transfer Fume_Hood->Weigh_Transfer Minimize dust generation Reaction Perform Reaction Weigh_Transfer->Reaction Decontaminate Decontaminate Glassware and Surfaces Reaction->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Safe handling workflow for Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate.

Step-by-Step Handling Protocol:

  • Receiving and Inspection: Upon receipt, visually inspect the package for any signs of damage or leaks.

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11][12]

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[13] Prepare all necessary equipment and reagents.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Engineering Controls: All manipulations of the solid compound, including weighing and transferring, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Spill Management: In the event of a spill, evacuate the immediate area. For small spills, use an appropriate absorbent material, and for larger spills, follow your institution's emergency procedures.[7] Have a spill kit readily available. For bromine-containing compounds, having sodium thiosulfate on hand can be a useful precaution for neutralization.[14]

  • Decontamination: After use, decontaminate all surfaces and glassware.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial to protect both personnel and the environment.

Waste Segregation and Collection:

  • Solid Waste: Collect any solid Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a dedicated, sealed, and clearly labeled hazardous waste container.[13]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[15]

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate must be collected as hazardous waste.[13]

Disposal Procedure:

  • All waste must be collected in sealable and compatible containers.[13]

  • Label all waste containers with "Hazardous Waste" and the full chemical name.

  • Follow your institution's specific guidelines for hazardous waste pickup and disposal.[11]

By adhering to these safety protocols, you can confidently and safely incorporate Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate into your research and development workflows, fostering a culture of safety and scientific excellence.

References

  • SynZeal. (n.d.). Safety Data Sheet: Methyl 4-Bromophenylacetate. Retrieved from [Link]

  • SmartLabs. (n.d.). Esterification. Retrieved from [Link]

  • Angene Chemical. (2024, November 1). Safety Data Sheet: 5-(7-(3-Bromophenyl)-[1][3][16]triazolo[1,5-a]pyrimidin-6-yl)-3-methylisoxazole. Retrieved from [Link]

  • University of Washington. (2025, February 28). Imidazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • Choudhary, A. (n.d.). SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. Pharmaceutical Guidelines. Retrieved from [Link]

  • New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]

  • MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Bromine. Retrieved from [Link]

  • Reddit. (2025, June 15). What are some safety tips when handling bromine aside from the basic ppe and a respirator/fume hood and also will the vapor harm the envoirment or linger in an area. r/chemhelp. Retrieved from [Link]

  • Drexel University. (n.d.). Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Difaem & EPN. (n.d.). A safety and chemical disposal guideline for Minilab users. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA. Retrieved from [Link]

  • Princeton University. (n.d.). Section 6C: Protective Equipment. Environmental Health and Safety. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.